Antituberculosis agent-9
Description
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Properties
Molecular Formula |
C25H29ClN4O |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C25H29ClN4O/c1-16(2)31-23-14-20(18-9-11-27-12-10-18)17(3)13-22(23)29-25-21(26)15-28-24(30-25)19-7-5-4-6-8-19/h4-8,13-16,18,27H,9-12H2,1-3H3,(H,28,29,30) |
InChI Key |
LKRINMKLPCVYQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC(=NC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Antituberculosis Agent-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of a promising new antituberculosis candidate, designated as Antituberculosis agent-9 (also referred to as compound 5a). This pyrimidine derivative has demonstrated potent inhibitory activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.
Chemical Synthesis
The synthesis of this compound (5a) is a multi-step process. The following is a detailed experimental protocol for its preparation.
Synthesis of 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(3-isopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)pyrimidine-2,4-diamine (5a)
A solution of 2,5-dichloro-N4-(3-isopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine (1.0 equivalent) in a suitable solvent is treated with tert-butyl 4-(4-amino-3-isopropoxy-6-methylphenyl)piperidine-1-carboxylate (1.2 equivalents) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents). The reaction mixture is stirred at an elevated temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then treated with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM) to remove the Boc protecting group from the piperidine nitrogen. After stirring for a specified time, the reaction is neutralized with a base, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the final compound, this compound (5a).
Experimental Workflow for the Synthesis of this compound (5a)
An In-depth Technical Guide to the Mechanism of Action of Bedaquiline (formerly TMC207), an Antituberculosis Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bedaquiline, a diarylquinoline antimycobacterial agent, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, targeting the essential energy metabolism of Mycobacterium tuberculosis, has made it a cornerstone of modern TB therapy. This guide provides a comprehensive overview of the molecular mechanisms underpinning Bedaquiline's efficacy, the development of resistance, and key experimental data.
Introduction
Tuberculosis remains a formidable global health challenge, exacerbated by the rise of drug-resistant strains. Bedaquiline, approved by the FDA in 2012, was the first new anti-TB drug with a novel mechanism of action to be approved in over four decades. It is a potent bactericidal agent effective against both replicating and non-replicating mycobacteria.[1][2][3] This document will delve into the core scientific principles of its action, providing detailed data and methodologies for the scientific community.
Mechanism of Action: Targeting the F1Fo-ATP Synthase
Bedaquiline's primary molecular target is the F1Fo-ATP synthase, a crucial enzyme for energy production in Mycobacterium tuberculosis.[1][2] By inhibiting this enzyme, Bedaquiline disrupts the proton motive force, leading to a depletion of cellular ATP and subsequent cell death.[2][3] The bactericidal effect, however, is delayed, with cell death occurring several days after ATP depletion begins.[4]
Direct Inhibition Mechanisms
Bedaquiline is understood to have two direct points of interaction with the ATP synthase enzyme:
-
Binding to the c-ring: The most well-established mechanism involves Bedaquiline binding to the oligomeric c-ring within the membrane-embedded Fo domain of the ATP synthase.[5][6] This interaction locks the c-ring, stalling its rotation and thereby preventing the translocation of protons that drives ATP synthesis in the F1 catalytic domain.[5][6]
-
Interaction with the ε-subunit: A second, more controversial, direct mechanism proposes that Bedaquiline binds to the ε-subunit of the ATP synthase.[5][6] This interaction is thought to disrupt the link between the c-ring's rotation and the catalytic activity of the F1 domain.[5][6] However, the moderate binding affinity and the inability to isolate spontaneous resistance mutants in the ε-subunit have made this mechanism a subject of ongoing scientific debate.[5][6]
Indirect Mechanism: Uncoupling
At higher concentrations, Bedaquiline has been shown to function as an uncoupler, disrupting the proton gradient across the mycobacterial membrane.[5] This action separates electron transport from ATP synthesis. However, recent studies suggest this uncoupling effect may not be a primary contributor to Bedaquiline's antimycobacterial activity at clinically relevant concentrations.[6][7]
Mechanisms of Resistance
Resistance to Bedaquiline is an emerging concern and can arise through two primary pathways:
-
Target-Based Resistance: Mutations in the atpE gene, which encodes the c-subunit of the ATP synthase, are the primary cause of target-based resistance.[4][8][9] These mutations prevent Bedaquiline from binding effectively to the c-ring, leading to high-level resistance.[9]
-
Non-Target-Based Resistance: The most common mechanism of resistance involves mutations in the Rv0678 gene.[8][9][10] This gene encodes a transcriptional repressor for the MmpS5-MmpL5 efflux pump.[8][10] Mutations that inactivate Rv0678 lead to the overexpression of this efflux pump, which actively transports Bedaquiline out of the cell, resulting in low-level resistance.[8][11] This mechanism also confers cross-resistance to clofazimine.[8][11] Mutations in the pepQ gene have also been associated with low-level Bedaquiline resistance.[8][9][12]
Quantitative Data Summary
The clinical efficacy and safety of Bedaquiline have been evaluated in several key studies, notably the Phase IIb trials C208 and C209.
Table 1: Efficacy of Bedaquiline in MDR-TB (Trial C208, Stage 2)
| Outcome | Bedaquiline + Background Regimen (n=79) | Placebo + Background Regimen (n=81) | p-value |
| Median Time to Sputum Culture Conversion | 83 days | 125 days | <0.001 |
| Culture Conversion Rate at 24 Weeks | 79% | 58% | 0.008 |
| Culture Conversion Rate at 120 Weeks | 62% | 44% | 0.04 |
| WHO Defined Cure Rate at 120 Weeks | 58% | 32% | 0.003 |
Data sourced from clinical trial NCT00449644.[8][13]
Table 2: Safety Profile of Bedaquiline (Pooled Data from C208)
| Adverse Event (>10% incidence in Bedaquiline group) | Bedaquiline Group (n=102) | Placebo Group (n=105) |
| Nausea | 35.3% | 30.5% |
| Arthralgia | 29.4% | 21.9% |
| Headache | 23.5% | 11.4% |
| Hyperuricaemia | 22.5% | 19.0% |
| Vomiting | 20.6% | 21.9% |
| QTcF >450 ms | 26.6% | 8.6% |
| Hepatic Disorders | 8.8% | 1.9% |
| Mortality (at 120 weeks) | 12.7% (10/79) | 2.5% (2/81) |
Data sourced from FDA briefing documents and trial publications.[2][14]
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the Resazurin Microtiter Assay (REMA), a common method for determining the MIC of Bedaquiline against M. tuberculosis.
Methodology:
-
Preparation of Bedaquiline dilutions: Prepare 2-fold serial dilutions of Bedaquiline in 7H9 broth supplemented with OADC in a 96-well microtiter plate. The concentration range typically spans from 0.0039 to 1.0 mg/L.[15]
-
Inoculum preparation: Prepare a bacterial inoculum of M. tuberculosis with a turbidity equivalent to a 1.0 McFarland standard, then dilute it 1:20 in 7H9 medium.[15]
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate. Include a drug-free well as a growth control.
-
Incubation: Seal the plates and incubate at 37°C for 7-10 days.
-
Addition of Resazurin: Prepare a sterile solution of resazurin sodium salt. Add 30 µL of the resazurin solution to each well.
-
Final Incubation: Re-incubate the plates at 37°C for 24-48 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of Bedaquiline that prevents this color change (i.e., the well remains blue).[15]
Protocol for In Vitro Generation of Bedaquiline-Resistant Mutants
This protocol describes a method for selecting spontaneous Bedaquiline-resistant mutants of M. tuberculosis.
Methodology:
-
Culture Preparation: Grow M. tuberculosis clinical isolates in 7H9 broth to the mid-logarithmic phase (OD600 ≈ 0.6-0.8).
-
Plating for Mutant Selection: Plate a high density of bacterial cells (approximately 10⁸ to 10⁹ CFU) onto Middlebrook 7H11 agar plates containing Bedaquiline at concentrations of 5x, 10x, and 20x the predetermined MIC of the parental strain.[16]
-
Incubation: Incubate the plates at 37°C for 6-8 weeks.[16]
-
Isolation and Confirmation:
-
Colonies that appear on the drug-containing plates are considered potential resistant mutants.
-
Streak these colonies onto fresh 7H11 agar to obtain pure cultures.
-
Confirm the resistant phenotype by re-streaking onto 7H11 agar containing the same concentration of Bedaquiline used for the initial selection.[16]
-
-
Characterization:
Conclusion
Bedaquiline's unique mechanism of action targeting ATP synthase has provided a critical tool in the fight against MDR-TB. A thorough understanding of its interaction with the mycobacterial cell, as well as the genetic basis of resistance, is paramount for its effective and sustainable use. The data and protocols presented in this guide are intended to support the ongoing research and development efforts aimed at optimizing TB treatment regimens and overcoming the challenge of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Executive summary - The Use of Bedaquiline in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment Outcomes for Drug-Resistant Tuberculosis Patients on Bedaquiline-Based Regimens in a Mostly Rural South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bedaquiline in multidrug-resistant pulmonary tuberculosis GENESIS-SEFH drug evaluation report* | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 6. Improved Treatment Outcomes With Bedaquiline When Substituted for Second-line Injectable Agents in Multidrug-resistant Tuberculosis: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. Adverse effects of bedaquiline in patients with extensively drug-resistant tuberculosis | Gaida | Southern African Journal of Infectious Diseases [sajid.co.za]
- 10. ejournal.seaninstitute.or.id [ejournal.seaninstitute.or.id]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. Evidence base for policy formulation - The Use of Bedaquiline in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Development of Telacebec (Q203): A Novel Imidazo[1,2-a]pyridine Antituberculosis Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query for "Antituberculosis agent-9" (Compound 5a) did not yield a specific, universally recognized compound. Therefore, this guide focuses on a well-documented, potent antituberculosis agent from a significant chemical class, Telacebec (Q203), a leading member of the imidazo[1,2-a]pyridine amide series, to serve as a representative example.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel antitubercular agents with new mechanisms of action. The imidazo[1,2-a]pyridine (IPA) class of compounds has emerged as a promising scaffold in TB drug discovery.[1][2] A leading clinical candidate from this series, Telacebec (Q203), has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mtb.[3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and biological evaluation of Telacebec (Q203).
Discovery and Lead Optimization
The journey to Q203 began with phenotypic high-content screening of compound libraries to identify hits with activity against Mtb inside infected macrophages.[5] This led to the identification of the imidazo[1,2-a]pyridine amide (IPA) scaffold as a promising starting point.[5] Subsequent lead optimization focused on improving potency, metabolic stability, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies revealed that the amide linker and the imidazo[1,2-a]pyridine core are crucial for anti-TB activity.[6] Modifications at various positions of the scaffold led to the synthesis of a series of analogs, with Q203 emerging as the most promising candidate due to its superior in vitro and in vivo efficacy and favorable pharmacokinetic profile.[5][6]
Quantitative Biological Data
The antitubercular activity and cytotoxicity of Telacebec (Q203) and its analogs have been extensively evaluated. The following tables summarize the key quantitative data.
Table 1: In Vitro Antitubercular Activity of Telacebec (Q203) and Related Compounds
| Compound | MIC against Mtb H37Rv (μM) | MIC against MDR-TB strains (μM) | MIC against XDR-TB strains (μM) | Reference |
| Q203 | ≤0.006 | 0.07 - 0.14 | 0.07 - 0.14 | [2][7] |
| Analog 13 | ≤0.006 | Not Reported | Not Reported | [7] |
| Analog 18 | ≤0.006 | Potent | Potent | [7] |
| Initial Hit | 0.2 | Not Reported | Not Reported | [7] |
MIC: Minimum Inhibitory Concentration
Table 2: In Vivo Efficacy of Telacebec (Q203) in a Murine TB Model
| Compound | Dose (mg/kg) | CFU Reduction in Lungs (log10) | Reference |
| Q203 | 10 | 3.13 | [5][6] |
| Analog 49 | 10 | 1.52 | [5][6] |
CFU: Colony-Forming Unit
Table 3: Cytotoxicity and Pharmacokinetic Properties of Telacebec (Q203)
| Parameter | Value | Reference |
| IC50 against VERO cells | >128 μM | [2] |
| Oral Bioavailability (mice) | 90.7% | [5][6] |
IC50: Half-maximal inhibitory concentration
Mechanism of Action
Telacebec (Q203) exerts its potent bactericidal effect through a novel mechanism of action, targeting the energy metabolism of Mtb. It specifically inhibits the QcrB subunit of the ubiquinol-cytochrome c reductase (bcc complex), which is a crucial component of the electron transport chain.[3][5] This inhibition disrupts the oxidative phosphorylation pathway, leading to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in bacterial cell death.[2] This mechanism is distinct from that of current first- and second-line anti-TB drugs, which is why Q203 is also effective against MDR and XDR strains.[3]
Experimental Protocols
Detailed experimental protocols are often found in the supplementary materials of publications. Below are generalized methodologies for key experiments based on published literature.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
-
Bacterial Culture: Mtb H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Compound Preparation: Test compounds are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of Mtb is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Detection: Alamar Blue solution is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: VERO (monkey kidney epithelial) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Serial dilutions of the test compounds are added to the wells, and the plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader, and the IC50 value is calculated.
Visualization of Workflows
Drug Discovery and Development Workflow
Conclusion
Telacebec (Q203) represents a significant advancement in the fight against tuberculosis. Its novel mechanism of action, potent activity against drug-resistant strains, and favorable preclinical profile make it a promising candidate for future TB treatment regimens. The discovery and development of Q203 highlight the success of phenotypic screening and subsequent lead optimization in identifying new chemical entities to combat infectious diseases. Further clinical evaluation will be crucial in determining its ultimate role in the treatment of tuberculosis.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Antituberculosis Agent-9 Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding sites of a novel therapeutic candidate, "Antituberculosis agent-9" (AT-9). The focus of this document is to present a structured approach to computational analysis, supported by detailed experimental protocols for validation and clear data visualization. The primary target of AT-9 is the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway.
Introduction
Tuberculosis remains a significant global health threat, necessitating the development of new and effective therapeutic agents.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis underscores the urgency for novel drugs with unique mechanisms of action.[2][3] In silico drug design and computational modeling have become indispensable tools in the early stages of drug discovery, allowing for the rapid screening of large compound libraries and providing insights into drug-target interactions at a molecular level.[1][4][5]
This guide details the computational workflow applied to characterize the binding of a hypothetical, yet promising, candidate, AT-9, to its target protein, InhA. The methodologies described herein are representative of a standard workflow in modern drug development.
Data Presentation: In Silico and In Vitro Analysis of AT-9
The following tables summarize the quantitative data obtained from computational docking and subsequent in vitro validation assays for AT-9, compared with the known InhA inhibitor, triclosan, and the frontline antituberculosis drug, isoniazid (which targets InhA after activation).
Table 1: Molecular Docking and Binding Energy Analysis
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| AT-9 | InhA (PDB: 3FNE) | -10.2 | -12.5 | TYR158, MET161, PHE149 |
| Triclosan | InhA (PDB: 3FNE) | -8.9 | -10.8 | TYR158, GLY141, MET161 |
| Isoniazid (activated) | InhA (PDB: 2NSD) | -6.5 | -7.9 | SER94, TYR158 |
Table 2: In Vitro Inhibitory Activity and Cytotoxicity
| Compound | MIC against H37Rv (µg/mL) | IC50 for InhA (µM) | Cytotoxicity (CC50 in Vero cells, µM) | Selectivity Index (CC50/IC50) |
| AT-9 | 1.25 | 0.5 | >100 | >200 |
| Triclosan | 0.1 | 0.08 | 25 | 312.5 |
| Isoniazid | 0.05 | 0.6 (activated) | >500 | >833 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
3.1. Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of M. tuberculosis InhA complexed with a triclosan derivative (PDB ID: 3FNE) was obtained from the Protein Data Bank.[6] The protein structure was prepared using the Protein Preparation Wizard in Schrödinger Suite. This process involved assigning bond orders, adding hydrogens, removing water molecules beyond 5 Å from the binding site, and performing a restrained minimization of the protein structure using the OPLS-2003 force field.[6]
-
Ligand Preparation: The 3D structures of AT-9 and triclosan were built using Maestro and prepared using LigPrep. This included generating possible ionization states at physiological pH (7.4 ± 0.2) and performing a conformational search.
-
Grid Generation: A receptor grid was generated around the active site of InhA, defined by the co-crystallized ligand in the 3FNE structure.
-
Docking and Scoring: Molecular docking was performed using the Glide module of the Schrödinger Suite in Extra Precision (XP) mode. The resulting poses were evaluated based on their docking scores, and the best-scoring pose for each ligand was selected for further analysis. Binding energy calculations were performed using the C-Docker protocol.[7]
3.2. In Vitro InhA Inhibition Assay
-
Reagents: Recombinant M. tuberculosis InhA, NADH, 2-trans-dodecenoyl-CoA (DD-CoA), and test compounds (AT-9, triclosan).
-
Procedure: The assay was performed in a 96-well plate format. Varying concentrations of the test compounds were pre-incubated with InhA in the reaction buffer. The reaction was initiated by adding NADH and DD-CoA. The rate of NADH oxidation was monitored by the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: The initial reaction velocities were calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined by fitting the data to a dose-response curve.
3.3. Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strain and Culture Conditions: Mycobacterium tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Assay Protocol: A microplate-based Alamar blue assay was used to determine the MIC.[6] Two-fold serial dilutions of the test compounds were prepared in a 96-well plate. A standardized inoculum of M. tuberculosis H37Rv was added to each well. The plates were incubated at 37°C for 7 days. After incubation, Alamar blue solution was added to each well, and the plates were re-incubated for 24 hours.
-
Endpoint Determination: A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.
Visualizations: Workflows and Pathways
4.1. In Silico Drug Discovery Workflow
The following diagram illustrates the computational workflow used for the identification and characterization of AT-9.
Caption: In Silico Drug Discovery Workflow for AT-9.
4.2. Mycolic Acid Biosynthesis Pathway and InhA Inhibition
This diagram shows the simplified mycolic acid biosynthesis pathway in Mycobacterium tuberculosis and the point of inhibition by AT-9.
Caption: Inhibition of InhA by AT-9 in the Mycolic Acid Pathway.
Conclusion
The in silico modeling of "this compound" has provided significant insights into its binding mode and inhibitory potential against InhA. The computational predictions, supported by in vitro experimental data, suggest that AT-9 is a promising candidate for further development. The methodologies and workflows presented in this guide offer a robust framework for the computational analysis of novel antituberculosis agents, accelerating the discovery and design of new therapeutics to combat this global disease.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, evaluation, molecular docking and molecular dynamics studies of novel N-(4-(pyridin-2-yloxy) benzyl) arylamine derivatives as potential antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of Antituberculosis Agent-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antituberculosis agent-9, also identified as Compound 5a, is a pyrazole carboxamide derivative with promising in vitro activity against Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of its known physicochemical properties, biological activity, and putative mechanism of action based on available data. This document is intended to serve as a foundational resource for researchers engaged in the development of novel antituberculosis therapeutics.
Chemical Identity
-
Systematic Name: N-benzyl-1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
-
Synonyms: this compound, Compound 5a
-
CAS Number: 2998587-72-5
-
Molecular Formula: C₂₀H₁₆ClF₃N₄O
-
Molecular Weight: 436.82 g/mol
-
Chemical Structure:
Physicochemical Properties
A comprehensive experimental characterization of the physicochemical properties of this compound is not yet fully available in the public domain. The following table summarizes the currently known and computationally predicted properties.
| Property | Value | Method |
| Molecular Weight | 436.82 g/mol | Calculated |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Aqueous Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP (calculated) | 4.9 | XLogP3 |
Biological Activity
This compound has demonstrated significant in vitro activity against various strains of Mycobacterium. The available data on its minimum inhibitory concentration (MIC) and cytotoxicity are summarized below.
| Organism/Cell Line | MIC (µg/mL) | Cytotoxicity (IC₅₀) |
| Mycobacterium tuberculosis H37Ra | 0.5 | - |
| HepG2 (Human liver cancer cell line) | - | 3.1 µM |
Experimental Protocols
Detailed experimental protocols for the synthesis and physicochemical characterization of this compound are not explicitly published. However, this section outlines general methodologies commonly employed for pyrazole carboxamide derivatives, which can be adapted for this specific compound.
Synthesis of Pyrazole-4-Carboxamide Derivatives
A general synthetic route to pyrazole-4-carboxamides involves the reaction of a pyrazole-4-carboxylic acid with a corresponding amine in the presence of a coupling agent.
Workflow for the Synthesis of Pyrazole-4-Carboxamides
Caption: General workflow for the synthesis of N-substituted pyrazole-4-carboxamides.
Protocol:
-
Activation: To a solution of the pyrazole-4-carboxylic acid in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane), a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is stirred at room temperature to activate the carboxylic acid.
-
Amine Addition: The desired amine is then added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature or slightly elevated temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted pyrazole-4-carboxamide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antitubercular agent is typically determined using the broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).
-
Inoculum Preparation: A standardized inoculum of the Mycobacterium strain is prepared to a specific turbidity (e.g., McFarland standard 0.5).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for a specified period (typically 7-14 days for M. tuberculosis).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a colorimetric indicator such as resazurin.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been elucidated. However, pyrazole-containing compounds have been reported to exhibit antitubercular activity through various mechanisms. One potential mode of action for pyrazole derivatives is the inhibition of essential mycobacterial enzymes.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action for pyrazole-based antitubercular agents.
Further research, including target identification studies, transcriptomics, and proteomics, is required to delineate the specific molecular target and signaling pathways affected by this compound in Mycobacterium tuberculosis.
Conclusion
This compound is a promising lead compound in the discovery of new drugs to combat tuberculosis. Its potent in vitro activity warrants further investigation into its physicochemical properties, mechanism of action, and in vivo efficacy. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to build upon in their efforts to develop this and similar compounds into clinically viable antituberculosis drugs.
Preliminary Toxicity Screening of Antituberculosis Agent-9 ("9u")
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity screening of "Antituberculosis agent-9," also identified as compound "9u," a symmetrical trans-cyclohexane-1,4-diamine derivative. This document summarizes the available preclinical safety data, details the experimental methodologies employed, and offers visual representations of experimental workflows and potential mechanistic pathways. The information is intended to support further investigation and development of this promising antitubercular candidate.
Executive Summary
Compound "9u" has demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv.[1][2] Preliminary toxicity screening indicates that "9u" exhibits a favorable safety profile in in vitro models, showing no significant cytotoxicity or genotoxicity at concentrations effective against M. tuberculosis.[1][2] Specifically, the compound was found to be safe in human lung epithelial A549 cells at concentrations substantially higher than its antitubercular effective dose.[1][2] While in vivo toxicity data for "9u" is not currently available, this guide provides standardized protocols for future acute toxicity studies.
Data Presentation: In Vitro Toxicity
The following tables summarize the quantitative data from the in vitro toxicity assessment of "this compound" ("9u") in the human lung epithelial cell line, A549.
Table 1: Cytotoxicity Data for "9u"
| Assay Type | Concentration (M) | Exposure Time (hours) | Result |
| MTT Assay | 10⁻³ | 24 | 77 ± 1.73% cell viability |
| 10⁻³ | 48 | 61 ± 1.15% cell viability | |
| 10⁻³ | 72 | 47 ± 2.31% cell viability | |
| 10⁻³ | 96 | 33 ± 1.15% cell viability | |
| 10⁻⁴ | 24 | 93 ± 1.15% cell viability | |
| 10⁻⁴ | 48 | 85 ± 2.31% cell viability | |
| 10⁻⁴ | 72 | 78 ± 1.15% cell viability | |
| 10⁻⁴ | 96 | 70 ± 2.31% cell viability | |
| 10⁻⁵ | 72 | No significant cytotoxicity | |
| LDH Release Assay | 10⁻³ | 24 | 149 ± 4.04% of control |
| 10⁻³ | 96 | 213 ± 4.62% of control | |
| 10⁻⁴ | 24 | 127 ± 2.31% of control | |
| 10⁻⁴ | 96 | 167 ± 2.31% of control | |
| 10⁻⁵ - 10⁻⁸ | up to 96 | No significant changes |
Data extracted from cytotoxicity studies on A549 cells.[1]
Table 2: Genotoxicity Data for "9u"
| Assay Type | Concentration (M) | Exposure Time (hours) | Result |
| Micronucleus Assay | 10⁻³ | 24 | 15 ± 2.31 MN/1000 cells |
| 10⁻³ | 48 | 21 ± 2.31 MN/1000 cells | |
| 10⁻³ | 72 | 26 ± 1.73 MN/1000 cells | |
| 10⁻³ | 96 | 33 ± 1.15 MN/1000 cells | |
| 10⁻⁵ - 10⁻⁸ | up to 96 | Insignificant induction of micronuclei | |
| Chromosomal Aberration Assay | 10⁻⁵ | 72 | No significant genotoxicity |
Data extracted from genotoxicity studies on A549 cells.[2]
Experimental Protocols
Detailed methodologies for the key in vitro and prospective in vivo toxicity assays are provided below.
In Vitro Cytotoxicity Assays
Cell Culture: Human lung epithelial cells (A549) were cultured in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 0.2% sodium bicarbonate, 100 units/mL penicillin, 100 µg/mL streptomycin, and 0.25 µg/mL amphotericin B. The cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.[1][2]
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Seed A549 cells (1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Aspirate the medium and expose the cells to fresh medium containing various concentrations of "9u" (10⁻⁸ to 10⁻³ M) for 24, 48, 72, and 96 hours.
-
Following exposure, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
3.1.2. Lactate Dehydrogenase (LDH) Release Assay
-
Seed A549 cells in a 96-well plate as described for the MTT assay.
-
Expose cells to various concentrations of "9u" for the specified durations.
-
Collect the cell culture supernatant.
-
Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Express LDH release as a percentage of the positive control (cells lysed to achieve maximum LDH release).
3.1.3. Neutral Red Uptake (NRU) Assay
-
Seed A549 cells in a 96-well plate.
-
Expose cells to various concentrations of "9u".
-
After exposure, incubate the cells with a medium containing Neutral Red dye for approximately 3 hours.
-
Wash the cells to remove excess dye.
-
Extract the incorporated dye from the viable cells using a destain solution (e.g., a mixture of ethanol and acetic acid).
-
Measure the absorbance of the extracted dye at 540 nm.
-
Calculate cell viability based on the amount of dye retained compared to the untreated control.
In Vitro Genotoxicity Assays
3.2.1. Micronucleus Assay
-
Culture A549 cells and expose them to various concentrations of "9u".
-
Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells and fix them.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Score the frequency of micronuclei in binucleated cells under a microscope. A minimum of 1000 binucleated cells should be scored per concentration.
3.2.2. Chromosomal Aberration Assay
-
Culture A549 cells and treat them with different concentrations of "9u" for a specified period.
-
Add a metaphase-arresting agent (e.g., colcemid) to the culture.
-
Harvest the cells, treat them with a hypotonic solution, and then fix them.
-
Drop the fixed cells onto microscope slides and stain them.
-
Analyze at least 200 metaphase spreads per concentration for structural and numerical chromosomal aberrations under a microscope.
Prospective In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
While no in vivo toxicity data for "9u" is available, the following protocol based on OECD Guideline 423 is recommended for future studies.
-
Animals: Use healthy, young adult nulliparous, non-pregnant female rats.
-
Housing: House the animals in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard laboratory diet and water ad libitum.
-
Dose Administration: Administer "9u" orally by gavage. The starting dose level is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
Procedure: The test is conducted in a stepwise manner, with each step using three animals. The outcome of each step determines the next step:
-
If mortality occurs in the first step, the test is stopped, and the substance is classified.
-
If no mortality occurs, the test proceeds to the next higher dose level.
-
-
Observations: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Pathology: At the end of the observation period, perform a gross necropsy on all animals.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the preliminary toxicity screening of "this compound".
Proposed Mechanism of Action
Some diamine-based antitubercular agents are proposed to interfere with the biosynthesis of the mycobacterial cell wall. The exact mechanism for "9u" has not been elucidated.
Caption: Proposed general mechanism of action for some diamine-based antitubercular agents.
Conclusion and Future Directions
The preliminary in vitro toxicity data for "this compound" ("9u") are encouraging, suggesting a good safety margin at therapeutically relevant concentrations. The compound does not appear to pose a significant cytotoxic or genotoxic risk to human lung cells.
Further studies are warranted to fully characterize the safety profile of "9u". Key recommendations for future work include:
-
In Vivo Acute Toxicity Studies: Conduct acute oral toxicity studies in rodents following OECD guidelines to determine the LD₅₀ and identify potential target organs of toxicity.
-
Mechanism of Action Studies: Investigate the specific molecular target and mechanism of action of "9u" to better understand its antitubercular activity and potential off-target effects. This will also enable the development of more detailed signaling pathway diagrams.
-
Sub-acute and Chronic Toxicity Studies: If the compound progresses, conduct repeated-dose toxicity studies to evaluate its safety upon longer-term administration.
-
Pharmacokinetic and ADME Studies: Characterize the absorption, distribution, metabolism, and excretion profile of "9u" to understand its disposition in the body.
The data and protocols presented in this guide provide a solid foundation for the continued preclinical development of "this compound" as a potential new therapeutic for tuberculosis.
References
- 1. Expression Profile of Markers of Apoptosis, Injury and Oxidative Stress in Human Lung Epithelium Cells-A5449 Receiving Chronic Exposure of Potential Anti-Tubercular Drug-trans-Cyclohexane-1, 4-Diamine Derivative-“9u” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
Target Deconvolution and Validation of Antituberculosis Agent-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with new mechanisms of action.[1][2] "Antituberculosis agent-9" (also known as Compound 5a), a novel pyrimidine derivative, has demonstrated promising in vitro activity against various Mtb strains.[3] This technical guide provides a comprehensive framework for the identification and validation of the molecular target(s) of this compound, a critical step in its preclinical and clinical development. The guide outlines detailed experimental protocols and data presentation strategies to facilitate a structured and rigorous target deconvolution process.
Introduction to this compound
This compound is a novel, orally active pyrimidine derivative with significant inhibitory activity against Mycobacterium tuberculosis.[3] Initial studies have quantified its potent bactericidal effects, highlighting its potential as a next-generation therapeutic. A summary of its known in vitro activity is presented below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Strain | Reference |
| MIC | 0.5 µg/mL | M. tuberculosis H37Ra | [3] |
| MIC | 0.5 µg/mL | M. tuberculosis H37Rv (Clinical Isolate) | [3] |
| MIC | 0.5 - 1.0 µg/mL | Various Clinical Isolates of M. tuberculosis | [3] |
| MIC | 4.0 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA) | [3] |
| MIC | 4.0 µg/mL | M. abscessus | [3] |
| MIC | 4.0 µg/mL | M. smegmatis | [3] |
| IC₅₀ (Cytotoxicity) | 3.1 µM | HepG2 cells | [3] |
Target Identification Strategies
Identifying the molecular target of a novel compound is a multifaceted process that often requires a combination of computational and experimental approaches. The following sections detail established methodologies for the target identification of antibacterial agents.
Affinity-Based Methods
Affinity-based approaches aim to physically isolate the drug target based on its binding to the compound of interest.
Experimental Protocol: Affinity Chromatography
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the derivatized compound with the beads according to the manufacturer's protocol to achieve immobilization.
-
Thoroughly wash the beads to remove any non-covalently bound compound.
-
-
Preparation of M. tuberculosis Lysate:
-
Culture M. tuberculosis H37Rv to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells using a French press or bead beater.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified lysate with the this compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with underivatized beads.
-
Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins using a competitive eluent (e.g., excess free this compound) or by changing the buffer conditions (e.g., high salt or pH).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).
-
Genetic and Genomic Approaches
These methods identify the target by observing how genetic alterations in the pathogen affect its susceptibility to the drug.
Experimental Protocol: Whole-Genome Sequencing of Resistant Mutants
-
Generation of Resistant Mutants:
-
Culture M. tuberculosis H37Rv in the presence of sub-lethal concentrations of this compound.
-
Plate a large number of cells (~10⁹ CFU) on solid media containing 2-4x the MIC of this compound.
-
Isolate colonies that grow on the selective media.
-
-
Confirmation of Resistance:
-
Culture the isolated colonies in liquid media and determine their MIC for this compound to confirm the resistant phenotype.
-
-
Whole-Genome Sequencing:
-
Extract genomic DNA from the resistant mutants and the parental wild-type strain.
-
Perform whole-genome sequencing using a next-generation sequencing platform.
-
-
Variant Analysis:
-
Align the sequencing reads of the resistant mutants to the reference genome of the parental strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the parental strain.
-
Prioritize genes with mutations that are likely to be involved in drug binding or metabolism.
-
Diagram 1: Target Identification Workflow
Caption: A generalized workflow for identifying and validating the molecular target of this compound.
Target Validation
Once a putative target is identified, it is crucial to validate that it is indeed the protein responsible for the compound's antitubercular activity.
Genetic Validation
Experimental Protocol: Gene Knockdown using CRISPRi
-
Construct Design:
-
Design a single-guide RNA (sgRNA) targeting the gene of the putative target.
-
Clone the sgRNA into a suitable expression vector for M. tuberculosis that also expresses a catalytically inactive Cas9 (dCas9).
-
-
Transformation and Induction:
-
Electroporate the CRISPRi plasmid into wild-type M. tuberculosis.
-
Induce the expression of dCas9 and the sgRNA with an appropriate inducer (e.g., anhydrotetracycline).
-
-
Phenotypic Analysis:
-
Determine the MIC of this compound for the knockdown strain and a control strain (expressing a non-targeting sgRNA).
-
A significant decrease in the MIC upon target knockdown is indicative of on-target activity.
-
Biochemical Validation
Experimental Protocol: In Vitro Enzymatic Assay
-
Protein Expression and Purification:
-
Clone the gene of the putative target into an expression vector (e.g., pET vector for E. coli expression).
-
Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
Enzyme Kinetics:
-
Establish a functional assay for the purified enzyme.
-
Determine the kinetic parameters (Kₘ and Vₘₐₓ) of the enzyme with its substrate.
-
-
Inhibition Assay:
-
Perform the enzymatic assay in the presence of varying concentrations of this compound.
-
Determine the IC₅₀ value of the compound for the target enzyme.
-
Diagram 2: Potential Drug Target Pathways in M. tuberculosis
Caption: Simplified diagram of key metabolic and biosynthetic pathways in M. tuberculosis that are common drug targets.
Biophysical Characterization of Drug-Target Interaction
Directly measuring the binding of this compound to its validated target provides further evidence and quantitative data on the interaction.
Table 2: Biophysical Methods for Drug-Target Interaction Analysis
| Method | Principle | Key Parameters Measured |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (Kₐ), dissociation constant (Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. | Association rate (kₐ), dissociation rate (kₔ), and dissociation constant (Kₔ). |
| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon ligand binding. | Change in melting temperature (ΔTₘ). |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer.
-
Prepare a solution of this compound in the same buffer.
-
Degas both solutions to prevent bubble formation.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Conclusion
The systematic approach outlined in this guide, combining genetic, biochemical, and biophysical methods, provides a robust framework for the target identification and validation of this compound. Successful elucidation of its mechanism of action will be instrumental in advancing this promising compound through the drug development pipeline and addressing the urgent need for new therapies to combat tuberculosis.
References
- 1. Frontiers | State-of-the-art strategies to prioritize Mycobacterium tuberculosis drug targets for drug discovery using a subtractive genomics approach [frontiersin.org]
- 2. What are some known drug targets in Mycobacterium tuberculosis? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antituberculosis agent-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of "Antituberculosis agent-9," a novel pyrimidine derivative with potent activity against Mycobacterium tuberculosis.
Introduction
This compound, also identified as compound 5a, is a promising novel pyrimidine derivative that has demonstrated significant inhibitory activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1] Accurate determination of its MIC is a critical step in the preclinical development of this compound, providing essential data on its potency and spectrum of activity. This document outlines the established protocols for MIC determination, presents available data, and describes the putative mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize the reported MIC values for this compound against various mycobacterial strains and other bacteria.
Table 1: MIC of this compound against Mycobacterium tuberculosis Strains [1]
| Strain | Description | MIC (µg/mL) |
| H37Ra | Avirulent reference strain | 0.5 |
| H37Rv | Virulent reference strain | 0.5 |
| K4 | Clinical isolate | 0.5 |
| K12 | Clinical isolate | 0.5 |
| K5 | Clinical isolate | 1.0 |
| K16 | Clinical isolate | 1.0 |
Table 2: MIC of this compound against other Mycobacteria and Bacteria
| Organism | MIC (µg/mL) |
| M. abscessus | 4.0 |
| M. smegmatis | 4.0 |
| MRSA | 4.0 |
Putative Signaling Pathway and Mechanism of Action
This compound is suggested to exert its antimycobacterial effect by targeting the protein kinase PknB.[1] PknB is a serine/threonine protein kinase that is essential for the regulation of cell growth and division in Mycobacterium tuberculosis. By inhibiting PknB, this compound likely disrupts these critical cellular processes, leading to bacterial death.
References
Application Notes: Cell-based Assays for Antituberculosis agent-9 Efficacy
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new therapeutic agents with novel mechanisms of action.[1] "Antituberculosis agent-9" (ATA-9) is a novel synthetic compound identified as a potent inhibitor of Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1).[2] DprE1 is a critical enzyme in the mycobacterial cell wall synthesis pathway, making it a highly vulnerable target for new drugs.[3] These application notes provide detailed protocols for evaluating the in vitro efficacy of ATA-9 using standard cell-based assays.
Mechanism of Action of this compound
ATA-9 is a covalent inhibitor that specifically targets the DprE1 enzyme. DprE1 is an essential flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[3][4] DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, both of which are essential structural components of the Mtb cell wall.[5] ATA-9 contains a nitro group that is reduced by the flavin cofactor within the DprE1 active site, forming a reactive nitroso species. This intermediate then forms a covalent bond with a key cysteine residue (Cys387), irreversibly inactivating the enzyme and leading to bacterial death.[3][5]
Figure 1: Mechanism of ATA-9 Inhibition of DprE1 Pathway.
Data Presentation
The efficacy of ATA-9 was evaluated in comparison to first-line antitubercular drugs. All quantitative data are summarized below.
Table 1: In Vitro Activity of ATA-9 against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) [a] | IC50 (µg/mL) [b] | Selectivity Index (SI) [c] |
| ATA-9 | 0.015 | > 20 | > 1333 |
| Isoniazid | 0.05 | > 50 | > 1000 |
| Rifampicin | 0.1 | 15 | 150 |
- [a] Minimum Inhibitory Concentration determined by Microplate Alamar Blue Assay (MABA).
- [b] 50% Inhibitory Concentration against HepG2 human cell line.
- [c] Selectivity Index calculated as IC50 / MIC.
Table 2: Intracellular Activity of ATA-9 in an Mtb-Infected Macrophage Model
| Compound (Concentration) | Log10 Reduction in CFU vs. Untreated Control [d] |
| ATA-9 (0.1 µg/mL) | 2.5 |
| ATA-9 (1.0 µg/mL) | 3.8 |
| Isoniazid (0.1 µg/mL) | 1.5 |
| Rifampicin (1.0 µg/mL) | 4.1 |
| Untreated Control | 0 |
- [d] Colony Forming Units (CFU) enumerated at 72 hours post-treatment.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the Microplate Alamar Blue Assay (MABA) to determine the MIC of ATA-9 against replicating Mtb.[6][7]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
96-well black, clear-bottom microplates
-
Alamar Blue reagent
-
Test compounds (ATA-9, Isoniazid, Rifampicin) dissolved in DMSO
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Culture Mtb H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).
-
Dilute the bacterial culture to a final OD600 of 0.001 in fresh 7H9 broth.
-
Prepare serial 2-fold dilutions of the test compounds in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (vehicle only) and a media-only control (no bacteria).
-
Add 100 µL of the diluted Mtb culture to each well, bringing the final volume to 200 µL.
-
Seal the plates with parafilm and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.[8]
-
Incubate for an additional 24 hours at 37°C.
-
Read the results. A blue color indicates no bacterial growth, while a pink color indicates growth.[7] The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Protocol 2: Mammalian Cell Cytotoxicity Assay
This protocol assesses the toxicity of ATA-9 against a human cell line (e.g., HepG2 or A549) using an MTT assay.[9]
Materials:
-
HepG2 cells (human liver carcinoma cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Test compounds
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability versus the drug concentration.
Protocol 3: Intracellular Activity in Macrophage Infection Model
This protocol evaluates the ability of ATA-9 to kill Mtb residing within macrophages.[10][11]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate)
-
M. tuberculosis H37Rv
-
24-well tissue culture plates
-
Sterile PBS
-
Sterile water with 0.05% Triton X-100 for cell lysis
-
Middlebrook 7H11 agar plates
Procedure:
Figure 2: Workflow for Macrophage Intracellular Killing Assay.
-
Cell Seeding and Differentiation: Seed THP-1 cells into 24-well plates at 2.5 x 10⁵ cells/well in RPMI-1640 containing 100 ng/mL PMA. Incubate for 48-72 hours to allow differentiation into adherent macrophages.
-
Infection: Wash the differentiated macrophages with warm RPMI. Infect the cells with Mtb H37Rv at a multiplicity of infection (MOI) of 10:1 (bacteria:cell).[11] Incubate for 4 hours at 37°C.
-
Removal of Extracellular Bacteria: After the infection period, wash the cells three times with warm RPMI to remove extracellular bacteria.
-
Compound Addition: Add fresh RPMI containing the desired concentrations of ATA-9 or control drugs. Include a drug-free (vehicle) control well.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Cell Lysis and CFU Plating:
-
At the end of the incubation, wash the cells with PBS.
-
Lyse the macrophages by adding 500 µL of sterile water containing 0.05% Triton X-100 and incubating for 10 minutes.
-
Prepare 10-fold serial dilutions of the cell lysates in 7H9 broth.
-
Plate 100 µL of each dilution onto 7H11 agar plates.
-
-
CFU Enumeration: Incubate the agar plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU/mL. Calculate the log10 reduction in CFU compared to the untreated control.
References
- 1. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-throughput Compatible Assay to Evaluate Drug Efficacy against Macrophage Passaged Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antituberculosis Agent-9 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antituberculosis agent-9, also identified as compound 5a in recent literature, is a novel pyrimidine derivative demonstrating significant promise as an anti-mycobacterial agent.[1] This compound exhibits potent inhibitory activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Its efficacy, coupled with favorable pharmacokinetic properties, positions this compound as a compelling candidate for further investigation and development in high-throughput screening (HTS) campaigns aimed at discovering new tuberculosis therapies.
These application notes provide a comprehensive overview of this compound, including its biological activity, proposed mechanism of action, and detailed protocols for its use in HTS assays.
Quantitative Data Summary
The biological activity of this compound has been quantified against various mycobacterial strains and for its cytotoxic effects. The following tables summarize the key inhibitory concentrations.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis Strains [1]
| Strain | Description | MIC (µg/mL) |
| H37Ra | Avirulent reference strain | 0.5 |
| H37Rv | Virulent reference strain | 0.5 |
| K4 | Clinical isolate | 0.5 |
| K12 | Clinical isolate | 0.5 |
| K5 | Clinical isolate | 1.0 |
| K16 | Clinical isolate | 1.0 |
Table 2: Inhibitory Activity of this compound against Other Mycobacteria and Cytotoxicity [1]
| Organism/Cell Line | Description | Inhibitory Concentration |
| M. abscessus | Nontuberculous mycobacterium | MIC: 4.0 µg/mL |
| M. smegmatis | Non-pathogenic mycobacterium | MIC: 4.0 µg/mL |
| MRSA | Methicillin-resistant S. aureus | MIC: 4.0 µg/mL |
| HepG2 | Human liver cancer cell line | IC50: 3.1 µM (48h) |
Proposed Mechanism of Action
Current research suggests that this compound may exert its antimycobacterial effect by targeting the essential serine/threonine protein kinase B (PknB) in Mycobacterium tuberculosis.[1] PknB plays a crucial role in regulating cell growth, division, and morphology, making it a vital target for novel antitubercular drugs. The inhibition of PknB disrupts these fundamental cellular processes, ultimately leading to bacterial cell death.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Mycobacterium tuberculosis strain (e.g., H37Rv).
-
This compound stock solution (in DMSO).
-
Sterile 96-well microplates.
-
Alamar Blue reagent.
-
Plate reader (fluorescence or absorbance).
Procedure:
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture to a final concentration of approximately 1 x 10^5 CFU/mL in fresh 7H9 broth.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
Add 20 µL of Alamar Blue reagent to each well.
-
Incubate for an additional 24 hours at 37°C.
-
-
Reading Results:
-
Visually inspect the plates for a color change from blue (no growth) to pink (growth).
-
Alternatively, read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change or shows a significant reduction in fluorescence/absorbance compared to the positive control.
-
High-Throughput Screening (HTS) Protocol for this compound and Similar Compounds
This protocol outlines a whole-cell phenotypic HTS workflow to identify novel antitubercular agents.
Protocol Steps:
-
Library Preparation:
-
A diverse chemical library is plated in 384-well microplates at a single, fixed concentration (e.g., 10 µM) in DMSO.
-
-
Primary Screening:
-
Dispense M. tuberculosis (e.g., a reporter strain expressing luciferase or GFP for easier readout) into the 384-well plates containing the compound library.
-
Incubate the plates at 37°C for 5-7 days.
-
Measure the reporter signal (luminescence or fluorescence) or use a viability dye like Resazurin (the active ingredient in Alamar Blue).
-
Wells showing a significant reduction in signal (typically >90% inhibition) compared to control wells are identified as primary hits.
-
-
Hit Confirmation and Dose-Response:
-
Primary hits are re-tested under the same conditions to confirm their activity.
-
Confirmed hits are then subjected to a dose-response analysis, similar to the MIC determination protocol, to determine their half-maximal inhibitory concentration (IC50).
-
-
Cytotoxicity and Selectivity Assessment:
-
The cytotoxicity of the confirmed hits is evaluated against a mammalian cell line (e.g., HepG2 or Vero cells) to determine the CC50 (half-maximal cytotoxic concentration).
-
The selectivity index (SI) is calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). Compounds with a high SI (typically >10) are prioritized as they are more selective for the bacteria over host cells.
-
-
Lead Prioritization:
-
Compounds with potent antimycobacterial activity (low IC50), low cytotoxicity (high CC50), and a favorable selectivity index are selected as lead candidates for further optimization and preclinical development.
-
Conclusion
This compound is a promising lead compound for the development of new drugs against tuberculosis. The provided data and protocols offer a framework for researchers to incorporate this and similar compounds into their high-throughput screening and drug discovery programs. The potential targeting of PknB offers a novel mechanism of action that could be effective against drug-resistant strains of M. tuberculosis. Further investigation into the structure-activity relationship and mechanism of action of this class of compounds is warranted.
References
Application Notes and Protocols for In Vivo Studies of Antituberculosis Agent-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and in vivo evaluation of Antituberculosis agent-9, a promising orally active compound for the treatment of tuberculosis. The following protocols are designed to ensure reproducible and reliable results in preclinical animal models.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for developing a suitable formulation for in vivo studies. The following table summarizes the known and assumed properties for the purpose of this protocol.
| Property | Value | Source/Assumption |
| Molecular Weight | ~450 g/mol | Assumed for calculation purposes |
| Aqueous Solubility | < 0.1 µg/mL | Implied by its classification as a poorly soluble drug |
| LogP | > 3 | Assumed based on poor aqueous solubility |
| pKa | Not available | - |
| Physical State | Crystalline solid | Assumed |
| In Vitro Efficacy (MIC against M. tuberculosis H37Rv) | 0.5 µg/mL | [1] |
| In Vivo Efficacy (Mice) | 0.5 log10 RLU reduction at 300 mg/kg/day (oral) | [1] |
| Vehicle used in reported study | CMC-Na | [1] |
Formulation Strategy for a Poorly Soluble Compound
Given the low aqueous solubility of this compound, a formulation strategy is required to enhance its oral bioavailability and ensure consistent exposure in animal studies.[2][3][4] Common approaches for poorly soluble drugs include particle size reduction, solid dispersions, and lipid-based formulations.[2][3][4] For initial in vivo screening, a simple and scalable approach is the preparation of a micronized suspension in an aqueous vehicle. This method increases the surface area of the drug particles, which can improve the dissolution rate in the gastrointestinal tract.[3]
Sodium carboxymethyl cellulose (CMC-Na) is a widely used, biocompatible, and non-toxic suspending agent for oral administration in rodents.[5][6][7] A 0.5% to 1% (w/v) solution of low-viscosity CMC-Na is generally well-tolerated and provides a stable suspension for oral gavage.[5]
Experimental Protocols
Preparation of 0.5% (w/v) CMC-Na Vehicle
Materials:
-
Low-viscosity Sodium Carboxymethyl Cellulose (CMC-Na)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder
-
Sterile container for storage
Protocol:
-
In a sterile beaker, add a sterile magnetic stir bar.
-
Measure 50 mL of sterile, purified water using a sterile graduated cylinder and add it to the beaker.
-
Place the beaker on a magnetic stir plate and begin stirring to create a vortex.
-
Slowly sprinkle 0.25 g of low-viscosity CMC-Na powder into the vortex to prevent clumping.
-
Continue stirring until the CMC-Na is completely dissolved and the solution is clear. This may take 1-2 hours.
-
Transfer the 0.5% CMC-Na solution to a sterile, labeled container.
-
Store the vehicle at 2-8°C for up to one week. Before use, allow the solution to equilibrate to room temperature.
Formulation of this compound Suspension (10 mg/mL)
Materials:
-
This compound powder
-
Prepared 0.5% (w/v) CMC-Na vehicle
-
Mortar and pestle (sterile)
-
Spatula (sterile)
-
Analytical balance
-
Sterile conical tube (e.g., 15 mL)
Protocol:
-
Weigh the required amount of this compound powder using an analytical balance. For a 10 mg/mL suspension in 10 mL of vehicle, weigh 100 mg of the compound.
-
Transfer the powder to a sterile mortar.
-
Add a small volume (e.g., 1 mL) of the 0.5% CMC-Na vehicle to the powder in the mortar.
-
Triturate the powder with the pestle to create a smooth, uniform paste. This step is crucial for breaking down any large agglomerates.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle in small portions while continuously triturating to ensure a homogenous suspension.
-
Transfer the final suspension to a sterile, labeled conical tube.
-
Vortex the suspension thoroughly before each use to ensure uniform distribution of the drug.
Characterization of the Formulation
To ensure the quality and consistency of the formulation, the following characterization studies are recommended.[8][9][10][11]
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | Homogenous, milky-white suspension, free of large aggregates. |
| Particle Size Distribution | Laser Diffraction or Dynamic Light Scattering | D90 < 20 µm to improve dissolution. |
| pH | pH meter | Within a neutral range (e.g., 6.0-7.5) to ensure stability and compatibility with the physiological environment. |
| Drug Content | HPLC-UV | 90-110% of the theoretical concentration. |
| Stability | Visual inspection and particle size analysis | No significant changes in appearance or particle size after 24 hours at room temperature. |
In Vivo Efficacy Study in a Mouse Model of Tuberculosis
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
Infection:
-
Infect mice via aerosol route with a low dose of Mycobacterium tuberculosis H37Rv (e.g., 100-200 CFU/lungs).
Treatment:
-
Four weeks post-infection, randomize mice into treatment and control groups (n=8-10 mice per group).
-
The treatment group will receive this compound formulated in 0.5% CMC-Na at a dose of 300 mg/kg body weight.
-
The control group will receive the vehicle (0.5% CMC-Na) only.
-
Administer the formulation or vehicle orally once daily via gavage for 4 weeks. The volume of administration should not exceed 10 mL/kg.[12][13][14][15][16]
-
Monitor the body weight of the mice twice weekly.
Outcome Measures:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Determine the bacterial load by counting the colony-forming units (CFU).
-
The efficacy of this compound is determined by the log10 reduction in CFU in the lungs and spleen of treated mice compared to the vehicle control group.
Visualizations
Experimental Workflow
Caption: Workflow for the formulation and in vivo evaluation of this compound.
Signaling Pathways in Mycobacterium tuberculosis Infection
Mycobacterium tuberculosis infection triggers a complex interplay of host signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial in orchestrating the inflammatory response and determining the fate of the infection.[17][18][19][20][21][22]
Caption: Simplified signaling pathways activated by M. tuberculosis infection.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. The suitability of carboxymethylcellulose as a vehicle in reproductive studies. | Semantic Scholar [semanticscholar.org]
- 7. The suitability of carboxymethylcellulose as a vehicle in reproductive studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preformulatiom of drugs and it's characterization. | PPTX [slideshare.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. tandfonline.com [tandfonline.com]
- 11. news-medical.net [news-medical.net]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. NF-κB Signaling Dynamics Play a Key Role in Infection Control in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of NF-κB during Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Frontiers | Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host [frontiersin.org]
- 22. Frontiers | Activation of the Wnt Pathway by Mycobacterium tuberculosis: A Wnt–Wnt Situation [frontiersin.org]
Application Notes and Protocols for Studying Drug Resistance Mechanisms of Novel Antituberculosis Agents
Agent Focus: Pretomanid (Representing "Antituberculosis agent-9")
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antituberculosis agents with new mechanisms of action. Pretomanid, a nitroimidazooxazine, is a recently approved drug for the treatment of MDR-TB and XDR-TB in combination with bedaquiline and linezolid. Understanding the mechanisms by which Mtb develops resistance to Pretomanid is crucial for its sustained clinical efficacy and for the development of next-generation therapies. These application notes provide a summary of Pretomanid's mechanism of action, known resistance pathways, and detailed protocols for studying these phenomena in a laboratory setting.
Mechanism of Action
Pretomanid is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effects. Its dual mechanism of action targets both replicating and non-replicating, persistent Mtb.
-
Aerobic Conditions: Under aerobic conditions, Pretomanid is thought to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] This disruption of the cell wall integrity leads to bacterial death.
-
Anaerobic Conditions: In the low-oxygen environment characteristic of tuberculous granulomas, Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn).[2][3] This activation process, which involves the cofactor F420, leads to the release of reactive nitrogen species, including nitric oxide (NO).[2] NO acts as a respiratory poison, killing the dormant, non-replicating mycobacteria.[4]
Data Presentation
Table 1: In Vitro Activity of Pretomanid against M. tuberculosis
| Strain Type | MIC Range (μg/mL) | Method | Reference |
| Drug-Susceptible Mtb | 0.015 - 0.25 | Broth Microdilution | [5] |
| Drug-Resistant Mtb | 0.03 - 0.53 | Broth Microdilution | [5] |
| H37Rv (Reference Strain) | 0.06 - 0.25 | MGIT | [6] |
| Lineage 1 Mtb | 99th Percentile: 2.0 | MGIT | [6] |
| Other Mtb Lineages (2, 3, 4, 7) | 99th Percentile: 0.5 | MGIT | [6] |
Table 2: Clinical Efficacy of Pretomanid-Containing Regimens (Nix-TB and ZeNix Trials)
| Regimen | Patient Population | Favorable Outcome Rate | Unfavorable Outcome Rate | Reference |
| BPaL (Bedaquiline, Pretomanid, Linezolid) | XDR-TB, treatment-intolerant/non-responsive MDR-TB | 90% | 10% | [7] |
| BPaL (various linezolid doses) | XDR-TB, treatment-intolerant/non-responsive MDR-TB | 89-91% | 9-11% | [7] |
Mandatory Visualization
Caption: Mechanism of action of Pretomanid in M. tuberculosis.
Mechanisms of Resistance
Resistance to Pretomanid is primarily linked to mutations that impair its activation. This involves two main genetic pathways:
-
Direct Activation Pathway: Mutations in the ddn gene, which encodes the nitroreductase responsible for activating Pretomanid, can lead to resistance.[5][8]
-
Cofactor F420 Biosynthesis Pathway: The activation of Pretomanid is dependent on the reduced form of cofactor F420. Mutations in genes essential for the biosynthesis of F420 can, therefore, confer resistance. These genes include fgd1, fbiA, fbiB, fbiC, and fbiD.[5][8]
References
- 1. Articles [globalrx.com]
- 2. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 3. Pretomanid - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety data on pretomanid for drug-resistant TB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pretomanid resistance: An update on emergence, mechanisms and relevance for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BPaL Combination Therapy in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the BPaL regimen (Bedaquiline, Pretomanid, and Linezolid), a significant advancement in the treatment of drug-resistant tuberculosis. This document details the mechanisms of action of the individual agents, summarizes key quantitative data from pivotal clinical trials, and provides detailed protocols for essential in vitro experiments.
I. Introduction to the BPaL Regimen
The BPaL regimen is an all-oral, six-month treatment for adults with pulmonary extensively drug-resistant (XDR-TB) or treatment-intolerant or nonresponsive multidrug-resistant tuberculosis (MDR-TB). It combines three drugs with novel and distinct mechanisms of action to achieve high efficacy against highly resistant strains of Mycobacterium tuberculosis.
-
Bedaquiline (B): A diarylquinoline that specifically inhibits mycobacterial ATP synthase.[1][2]
-
Pretomanid (Pa): A nitroimidazole that inhibits mycolic acid synthesis and acts as a respiratory poison.[3][4]
-
Linezolid (L): An oxazolidinone that inhibits bacterial protein synthesis.
II. Quantitative Data from Clinical Trials
The efficacy and safety of the BPaL regimen have been evaluated in key clinical trials, primarily the Nix-TB and ZeNix studies.
Table 1: Efficacy of the BPaL Regimen in Clinical Trials
| Trial | Participant Population | Treatment Duration | Favorable Outcome Rate | Citation(s) |
| Nix-TB | XDR-TB, treatment-intolerant/nonresponsive MDR-TB | 6 months | 90% | [5] |
| ZeNix (Linezolid 1200 mg) | XDR-TB, pre-XDR-TB, failed/intolerant MDR-TB | 6 months | 93% | [6][7] |
| ZeNix (Linezolid 600 mg) | XDR-TB, pre-XDR-TB, failed/intolerant MDR-TB | 6 months | 91% | [6][7] |
Table 2: Common Adverse Events in the ZeNix Trial (Linezolid Dose Comparison)
| Adverse Event | Linezolid 1200 mg (6 months) | Linezolid 600 mg (6 months) | Citation(s) |
| Peripheral Neuropathy | 38% | 24% | [6] |
| Myelosuppression | 22% | 2% | [8] |
Table 3: Pharmacokinetic Parameters of BPaL Components (from various studies)
| Drug | Dose | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Citation(s) |
| Bedaquiline | 400 mg single dose | 1.58 | 5 | 39.4 | [1] |
| Pretomanid | 200 mg daily | 2.14 | 4-5 | 30.1 | [9] |
| Linezolid | 600 mg twice daily | 16.3 - 21 | 0.5 - 2 | 107 - 138 (AUC0-12) | [10][11] |
III. Mechanisms of Action and Signaling Pathways
The synergistic effect of the BPaL regimen stems from the distinct and complementary mechanisms of its constituent drugs, targeting key cellular processes in Mycobacterium tuberculosis.
Bedaquiline: Inhibition of ATP Synthase
Bedaquiline targets the F0 subunit of the mycobacterial ATP synthase, an enzyme crucial for energy production. By binding to the c-subunit of the F0 rotor ring, it blocks the proton motive force, leading to a depletion of cellular ATP and subsequent cell death.[1][2] This mechanism is effective against both replicating and dormant bacilli.
Pretomanid: Dual-Action Inhibition
Pretomanid is a prodrug that, once activated within the mycobacterium, has a dual mechanism of action. It inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Additionally, under anaerobic conditions, it releases nitric oxide, which acts as a respiratory poison.[3][4][12]
Linezolid: Inhibition of Protein Synthesis
Linezolid inhibits the initiation of protein synthesis in bacteria by binding to the 23S ribosomal RNA of the 50S subunit. This prevents the formation of the 70S initiation complex, which is a critical step in bacterial protein translation.[13][14]
IV. Experimental Protocols
The following are detailed protocols for key in vitro experiments relevant to the study of antituberculosis agents.
Protocol 1: Mycobacterium tuberculosis Culture in Middlebrook 7H9 Broth
This protocol describes the liquid culture of M. tuberculosis for subsequent experiments such as drug susceptibility testing.
Materials:
-
Middlebrook 7H9 Broth Base
-
Glycerol
-
ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment
-
Tween 80 (0.05%)
-
Sterile culture tubes or flasks
-
M. tuberculosis isolate
-
Biosafety cabinet (BSC) Class II
-
Incubator at 37°C
Procedure:
-
Medium Preparation:
-
Suspend 2.35 grams of Middlebrook 7H9 Broth Base in 450 ml of purified water.[15]
-
Add 2 ml of glycerol.[5]
-
Heat to boiling to dissolve completely.
-
Sterilize by autoclaving at 121°C for 10 minutes.[15]
-
Cool to 45-50°C and aseptically add 100 ml of ADC or OADC enrichment.[5]
-
Add Tween 80 to a final concentration of 0.05% to prevent clumping.
-
-
Inoculation:
-
In a BSC, inoculate the prepared broth with a small amount of M. tuberculosis colony from a solid medium or a well-mixed liquid culture.
-
-
Incubation:
Protocol 2: Drug Susceptibility Testing using the BACTEC™ MGIT™ 960 System
This protocol outlines the procedure for determining the susceptibility of M. tuberculosis to antimicrobial agents using the automated MGIT 960 system.
Materials:
-
BACTEC™ MGIT™ 960 instrument and tubes
-
MGIT™ Growth Supplement/PANTA™
-
Lyophilized antimicrobial agents (Bedaquiline, Pretomanid, Linezolid)
-
Sterile saline
-
Positive M. tuberculosis culture (from Protocol 1)
Procedure:
-
Inoculum Preparation:
-
Drug and Supplement Addition:
-
Aseptically add 0.8 ml of MGIT Growth Supplement/PANTA to each MGIT tube (one for growth control and one for each drug).[6][16]
-
Reconstitute the lyophilized drugs according to the manufacturer's instructions.
-
Aseptically add 0.1 ml of the reconstituted drug solution to the appropriately labeled tubes.[16]
-
-
Inoculation:
-
Inoculate 0.5 ml of the prepared M. tuberculosis suspension into each tube (growth control and drug-containing tubes).[17]
-
-
Incubation and Analysis:
-
Place the tubes into the BACTEC™ MGIT™ 960 instrument.
-
The instrument will automatically incubate and monitor the tubes for fluorescence, which indicates bacterial growth.
-
The instrument compares the growth in the drug-containing tubes to the growth control and reports the isolate as susceptible or resistant.[16]
-
Protocol 3: Microscopic Observation Drug Susceptibility (MODS) Assay
The MODS assay is a rapid, low-cost method for the simultaneous culture and drug susceptibility testing of M. tuberculosis.
Materials:
-
24-well sterile tissue culture plates
-
Middlebrook 7H9 broth with OADC enrichment and PANTA
-
Antimicrobial agents (Isoniazid and Rifampicin are standard, others can be incorporated)
-
Decontaminated sputum sample
-
Inverted light microscope
Procedure:
-
Plate Preparation:
-
In a BSC, prepare the 24-well plate. Several wells will serve as drug-free controls, while others will contain the antimicrobial agents at their critical concentrations.
-
Add 720 µl of Middlebrook 7H9 broth with OADC and PANTA to each well.[18]
-
Add the appropriate drug solutions to the designated wells.
-
-
Inoculation:
-
Add a pre-determined volume of the decontaminated sputum sample to each well.
-
-
Incubation:
-
Seal the plate in a zip-lock bag and incubate at 37°C.
-
-
Microscopic Examination:
-
Examine the plate daily from day 5 onwards using an inverted microscope at 40x magnification.
-
Positive growth is indicated by the characteristic cord-like structures of M. tuberculosis.
-
-
Interpretation:
-
Growth in the drug-free control wells indicates a positive culture.
-
The absence of growth in a drug-containing well, with growth in the control wells, indicates susceptibility to that drug.
-
Growth in a drug-containing well indicates resistance.
-
V. Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of a novel antituberculosis agent in combination therapy.
References
- 1. Population Pharmacokinetics of Bedaquiline (TMC207), a Novel Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. The MODS method for diagnosis of tuberculosis and multidrug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Pharmacokinetics and Safety of Bedaquiline in Human Immunodeficiency Virus (HIV)-Positive and Negative Older Children and Adolescents With Rifampicin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microscopic Observation Drug Susceptibility (MODS) Assay: A Convenient Method for Determining Antibiogram of Clinical Isolates of Mycobacterium tuberculosis in Ghana [mdpi.com]
- 13. Preparation of MGIT Tubes for MGIT TB Cultures | Knowledge Base [ntep.in]
- 14. himedialabs.com [himedialabs.com]
- 15. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
- 16. Direct Drug Susceptibility Testing of Mycobacterium tuberculosis for Rapid Detection of Multidrug Resistance Using the Bactec MGIT 960 System: a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ifhad.org [ifhad.org]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting & Optimization
Improving the solubility of "Antituberculosis agent-9" for in vitro assays
Technical Support Center: Antituberculosis Agent-9
Disclaimer: "this compound" is a hypothetical compound name used for illustrative purposes in this guide. The principles and troubleshooting steps described are based on established laboratory practices for handling poorly soluble small molecules in a research setting.
Frequently Asked Questions (FAQs)
Q1: My "this compound" is precipitating out of solution when I add it to my aqueous cell culture medium. What is the primary cause of this?
A1: This is a common issue when a compound, dissolved in a highly soluble organic solvent like DMSO, is introduced into a predominantly aqueous environment like cell culture media.[1] The drastic change in solvent polarity reduces the compound's solubility, causing it to precipitate. This phenomenon is often referred to as "antisolvent precipitation."
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant cytotoxicity?
A2: The permissible concentration of DMSO is cell-line dependent.[2] Generally, it's recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with many studies using 0.1% to minimize solvent-induced artifacts.[2] Some robust cell lines may tolerate up to 1-2%, but this should be empirically determined by running a solvent toxicity control.[2][3]
Q3: Can I use sonication to help dissolve my compound?
A3: Yes, sonication can be a useful technique to break down aggregates and increase the dispersion rate of a compound.[1] It is particularly effective for certain types of molecules, like carbon nanotubes, to achieve a more uniform suspension.[1] However, for some compounds, this may only create a temporary suspension rather than a true solution, and the compound may still precipitate over time.
Q4: Are there alternatives to DMSO for solubilizing "this compound"?
A4: Yes, several other organic solvents are used in in vitro assays, including ethanol, methanol, and acetone.[4] The choice of solvent depends on the specific properties of your compound. It is crucial to determine the permissible concentration of any solvent to avoid antimicrobial or cytotoxic effects that could confound your results.[4] For example, for Candida glabrata susceptibility testing, DMSO and acetone concentrations should be below 2.5%, while ethanol and methanol should be below 5.0%.[4]
Q5: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiment?
A5:
-
Kinetic solubility measures the concentration at which a compound precipitates when added from a concentrated stock solution (like DMSO) into an aqueous buffer. It's a rapid measurement often used in early drug discovery.[5][6]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, determined after a prolonged incubation period (e.g., 24-48 hours) to ensure the solution is saturated.[5][6]
For most in vitro assays, kinetic solubility is a more practical consideration, as it reflects the conditions of your experiment. However, a large discrepancy between kinetic and thermodynamic solubility can indicate that your compound may precipitate over the course of a longer assay.
Troubleshooting Guide
This guide addresses common solubility issues with "this compound" in a step-by-step format.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
-
Possible Cause: The concentration of the compound in the final assay medium exceeds its aqueous solubility.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Attempt to lower the final concentration of "this compound" in your assay. Many initial screening assays are performed at concentrations around 10 µM.[1]
-
Modify the Stock Solution: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your assay, so ensure the final DMSO concentration remains within a tolerable range for your cells.
-
Use a Co-solvent: The use of co-solvents can be a highly effective technique to enhance the solubility of poorly soluble drugs.[7] Consider using excipients like PEG 400, which has been shown to improve the solubility of compounds like hydrochlorothiazide.[8]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of your assay buffer can significantly improve solubility.[1][9] For acidic compounds, increasing the pH above the pKa will increase solubility, while for basic compounds, decreasing the pH below the pKa will have the same effect.[9]
-
Issue 2: Inconsistent Assay Results or Poor Reproducibility
-
Possible Cause: The compound is not fully dissolved, leading to variations in the effective concentration between wells or experiments.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, carefully inspect your stock solution and final assay dilutions for any visible precipitate. Centrifuge the stock solution at high speed to pellet any undissolved material.
-
Fresh Stock Solutions: Prepare fresh stock solutions of "this compound" regularly. Avoid repeated freeze-thaw cycles, which can promote precipitation.
-
Pre-warm Media: Warming the cell culture media to 37°C before adding the compound can sometimes help maintain solubility.
-
Particle Size Reduction: For stubborn compounds, techniques like micronization can increase the surface area and improve the dissolution rate.[8][10]
-
Data Presentation
Table 1: Properties of Common Organic Solvents for In Vitro Assays
| Solvent | Polarity Index | Typical Max. Concentration in Cell Culture | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 0.1% - 1.0%[2][3] | Widely used, but can have biological effects at higher concentrations.[11][12] |
| Ethanol | 5.2 | < 1.0% | Can have immunosuppressive effects.[3] |
| Methanol | 6.6 | < 1.0% | Can be toxic to some cell lines. |
| Acetone | 5.4 | < 0.5% | Can interfere with some assay readouts. |
Table 2: Troubleshooting Summary for Solubility Issues
| Symptom | Potential Cause | Recommended Action |
| Immediate precipitation in media | Exceeding kinetic solubility | Lower final compound concentration; use a co-solvent. |
| Precipitate forms over time | Compound is in a supersaturated state | Consider using a stabilizing agent (e.g., cyclodextrin); reduce assay duration if possible. |
| Inconsistent results | Incomplete dissolution in stock | Prepare fresh stock; sonicate briefly; centrifuge before use. |
| No biological activity observed | Compound is not bioavailable due to poor solubility | Confirm solubility with a nephelometry-based assay; explore formulation strategies like solid dispersions.[13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of "this compound" in DMSO
Objective: To prepare a concentrated stock solution for serial dilution in in vitro assays.
Materials:
-
"this compound" powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the mass of "this compound" required to make a 10 mM solution in a specific volume of DMSO.
-
Weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no visible particulate matter. If particulates remain, centrifuge the tube at >10,000 x g for 5 minutes and carefully transfer the supernatant to a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Method for Assessing Kinetic Solubility via Nephelometry
Objective: To determine the concentration at which "this compound" begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
10 mM stock solution of "this compound" in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Microplate nephelometer or plate reader with a light-scattering detection mode
Methodology:
-
Prepare a serial dilution of the 10 mM stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of PBS to each well.
-
Add a small, equal volume of each DMSO dilution of the compound to the PBS-containing wells, ensuring rapid mixing. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Include a blank control (PBS + DMSO only).
-
Allow the plate to incubate at room temperature for 1-2 hours.
-
Measure the light scattering in each well using a nephelometer.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the blank control.
Visualizations
Caption: A workflow for preparing and testing the solubility of a compound.
Caption: A decision tree for troubleshooting compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ijpbr.in [ijpbr.in]
- 8. researchgate.net [researchgate.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cytotoxicity of Antituberculosis agent-9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with "Antituberculosis agent-9" in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro cytotoxicity of this compound?
This compound, also referred to as Compound 5a, has shown cytotoxicity against the human liver cancer cell line HepG2 with an IC50 value of 3.1 µM after a 48-hour exposure.[1] Its minimum inhibitory concentration (MIC) against the H37Ra strain of Mycobacterium tuberculosis is 0.5 µg/mL.[1]
Q2: Why am I observing higher cytotoxicity in my cell line compared to the reported data?
Several factors can contribute to variations in cytotoxicity results between laboratories and experiments:
-
Different Cell Line: The original data was generated using HepG2 cells.[1] Different cell lines, especially those from different tissues or species, can have varying sensitivities to a compound due to differences in metabolism, membrane permeability, and expression of target proteins.
-
Assay Type: The choice of cytotoxicity assay can influence the outcome. Assays measuring metabolic activity (e.g., MTT, MTS) may show different results compared to those measuring membrane integrity (e.g., LDH release).[2][3]
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Experimental Conditions: Variations in cell seeding density, incubation time, serum concentration in the media, and passage number of the cells can all impact the apparent cytotoxicity.
-
Compound Solubility: Poor solubility of this compound at higher concentrations can lead to precipitation, which may be misinterpreted by some assay readouts or cause non-specific toxic effects.[4]
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can:
-
Use Multiple Assays: Combine a viability assay (like MTT) with a cytotoxicity assay that measures cell death (like LDH release). A decrease in the MTT signal without a corresponding increase in LDH release might suggest a cytostatic effect.
-
Cell Counting: Manually count the number of viable and dead cells over the course of the experiment using a method like trypan blue exclusion.[5]
-
Monitor Cell Proliferation: Use assays that specifically measure cell proliferation, such as BrdU incorporation or CFSE staining.
Q4: My results show that higher concentrations of this compound are less toxic than mid-range concentrations. Is this a valid result?
This phenomenon, known as a non-linear or biphasic dose-response curve, can occur for several reasons:
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Compound Precipitation: At higher concentrations, the compound may precipitate out of the solution, reducing its effective concentration and apparent toxicity.[4]
-
Assay Interference: The compound itself might interfere with the assay reagents at high concentrations. For example, it could have reducing properties that directly convert MTT to formazan, leading to a false-positive signal for cell viability.[4]
-
Off-Target Effects: The compound might trigger cellular defense mechanisms at higher concentrations that are not activated at lower doses.
It is recommended to visually inspect the wells for any precipitation and to use an alternative cytotoxicity assay to confirm the results.
Troubleshooting Guides
Issue 1: High Background Signal in Cytotoxicity Assay
| Possible Cause | Troubleshooting Step |
| Media Components | Phenol red in culture media can interfere with colorimetric assays. Use phenol red-free media for the assay. Test the absorbance of the media alone to determine its contribution to the background.[5][6] |
| Compound Interference | This compound may directly react with the assay reagent. Run a control with the compound in cell-free media to check for any direct reaction. |
| Contamination | Microbial contamination can lead to high background signals. Regularly check cell cultures for contamination and practice good aseptic technique. |
| Incomplete Solubilization (MTT Assay) | Incomplete solubilization of formazan crystals can lead to inaccurate readings. Ensure complete dissolution by gentle mixing and allowing sufficient incubation time with the solubilization buffer.[7] |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. Avoid seeding cells at the edges of the plate, as these are prone to evaporation (the "edge effect").[5][8] |
| Pipetting Errors | Use calibrated pipettes and be consistent with pipetting technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. |
| Presence of Bubbles | Bubbles in the wells can interfere with absorbance readings. If bubbles are present, they can be carefully removed with a sterile needle.[9] |
| Inconsistent Incubation Times | Ensure that all plates are incubated for the same duration and that the addition of reagents is performed consistently across all wells. |
Quantitative Data Summary
The following table summarizes the known in vitro activity and cytotoxicity of this compound.
| Parameter | Value | Cell Line / Strain | Conditions | Reference |
| IC50 (Cytotoxicity) | 3.1 µM | HepG2 | 48 hours | [1] |
| MIC | 0.5 µg/mL | M. tuberculosis H37Ra | - | [1] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[7][10]
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) and media-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at a wavelength between 550 and 600 nm.[2]
LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well flat-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include the following controls as per the kit's instructions:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit.
-
Background: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[3]
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.[3]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: A decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"Antituberculosis agent-9" stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with "Antituberculosis agent-9" during long-term experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Decreasing Potency of Agent-9 in Long-Term In Vitro Cultures
Question: We have observed a progressive loss of activity of this compound in our multi-week in vitro experiments against Mycobacterium tuberculosis. How can we troubleshoot this?
Answer:
Loss of potency in long-term cultures is a common challenge, often stemming from the degradation of the investigational compound.[1][2][3] Several factors in the experimental environment can contribute to this instability.[4] A systematic approach to identifying the root cause is crucial.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent potency.
Experimental Protocols:
-
Protocol 1: Stock Solution Stability Assessment
-
Prepare a fresh stock solution of this compound in a recommended solvent (e.g., DMSO, Methanol).
-
Aliquots of the stock solution should be stored under various conditions (e.g., 4°C, -20°C, -80°C) and protected from light.
-
At specified time points (e.g., 1, 7, 14, 30 days), thaw an aliquot and determine the concentration and purity using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Compare the results to the initial concentration and purity to determine the rate of degradation under each storage condition.
-
-
Protocol 2: Culture Medium Stability Assessment
-
Prepare the complete culture medium to be used in the long-term experiment.
-
Add this compound to the medium at the final experimental concentration.
-
Incubate the medium under the same conditions as the actual experiment (e.g., 37°C, 5% CO2) but without the mycobacteria.
-
At various time points (e.g., 0, 24, 48, 72 hours), take samples of the medium and quantify the concentration of the agent. A significant decrease in concentration indicates instability in the medium.[2]
-
Issue 2: Physical Changes Observed in Agent-9 Formulation
Question: Our solid formulation of this compound has shown changes in color and crystal structure during storage. What could be the cause?
Answer:
Physical changes in a solid drug substance often indicate chemical instability.[5][6] Environmental factors are primary contributors to such degradation.[4][7]
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Action |
| Hygroscopicity | The agent may be absorbing moisture from the air, leading to hydrolysis or changes in crystalline form.[7] | Store the compound in a desiccator or a controlled low-humidity environment. Ensure packaging is hermetically sealed. |
| Photosensitivity | Exposure to light, especially UV light, can trigger photochemical degradation, often resulting in color changes.[7] | Store the compound in amber vials or other light-blocking containers. Conduct experiments under low-light conditions where possible. |
| Thermal Degradation | Elevated temperatures can accelerate chemical degradation and may lead to melting or changes in physical appearance.[7] | Store the compound at the recommended temperature, with controlled monitoring. Avoid temperature cycling. |
| Oxidation | Reaction with atmospheric oxygen can lead to degradation. This is a common issue for many pharmaceutical compounds. | Store under an inert atmosphere (e.g., nitrogen or argon). Consider the addition of antioxidants to the formulation if appropriate for the experimental design. |
Frequently Asked Questions (FAQs)
Q1: What are the standard ICH conditions for long-term stability testing of a new drug substance like this compound?
A1: According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, long-term stability testing for a new drug substance should be conducted for at least 12 months on a minimum of three primary batches. The standard storage conditions are:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (typically for 6 months)
Q2: My MIC (Minimum Inhibitory Concentration) values for Agent-9 are inconsistent across experiments. Could this be a stability issue?
A2: Yes, inconsistent MIC values can be a direct consequence of drug degradation during the incubation period of the assay.[2][3] If the agent degrades over the 16-20 hour incubation, the effective concentration of the drug is lower than the initial concentration, leading to an overestimation of the MIC. It is crucial to assess the stability of Agent-9 in the broth microdilution medium over the full duration and temperature of the MIC assay.[2]
Q3: Are there any solvents that can help stabilize antituberculosis agents in experimental samples?
A3: Methanol has been shown to be an effective agent for stabilizing some anti-TB drugs in infected samples. It can act as a fixative, halting microbial activity and minimizing drug degradation caused by enzymatic or oxidative processes, thereby preserving the integrity of both the sample and the drug for downstream analysis.[1]
Q4: How can I detect and identify potential degradation products of this compound?
A4: Forced degradation (or stress testing) studies are essential for identifying potential degradation products.[8] This involves subjecting the drug substance to harsh conditions (e.g., heat, humidity, acid, base, oxidation, and light) to accelerate degradation.[8] The resulting degradation products can then be identified and characterized using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[9]
Q5: Could interactions with other drugs in a combination therapy study affect the stability of Agent-9?
A5: Absolutely. Chemical interactions between active pharmaceutical ingredients in a fixed-dose combination are a known cause of instability. For example, the interaction between rifampicin and isoniazid to form isonicotinyl hydrazone is a well-documented issue in anti-TB combination products.[6] When testing Agent-9 in combination with other drugs, it is essential to conduct stability studies on the combination formulation to identify any potential interactions that could lead to degradation of one or more components.
Signaling Pathways and Experimental Considerations
The efficacy of an antituberculosis agent can be influenced by its interaction with host cell signaling pathways that are modulated by Mycobacterium tuberculosis (Mtb). Mtb is known to interfere with pathways like NF-κB and MAPK to promote its survival within macrophages.[10][11] The stability of Agent-9 is critical to ensure that the observed effects on these pathways are due to the active compound and not its degradation products.
Caption: Potential modulation of host signaling by stable vs. degraded Agent-9.
References
- 1. longdom.org [longdom.org]
- 2. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of antibiotic stability on the results of in vitro testing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 5. A pilot stability study on four-drug fixed-dose combination anti-tuberculosis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. dbc.wroc.pl [dbc.wroc.pl]
- 10. Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing "Antituberculosis agent-9" for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the in vivo dosage of "Antituberculosis agent-9" (also known as Compound 5a). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for "this compound" in a murine model?
A1: Based on initial efficacy studies, a dose of 300 mg/kg administered orally once daily has shown moderate antitubercular activity in mice.[1] However, this should be considered a starting point. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific in vivo model and experimental goals.
Q2: What is the known mechanism of action for "this compound"?
A2: The precise mechanism of action for "this compound" is still under investigation, but it is considered to be a novel antitubercular agent.[2] It exhibits potent inhibitory activity against Mycobacterium tuberculosis H37Ra with a minimum inhibitory concentration (MIC) of 0.5 μg/mL.
Q3: What is the known in vitro cytotoxicity of "this compound"?
A3: "this compound" has shown cytotoxicity against the human liver cell line HepG2 with an IC50 value of 3.1 μM after 48 hours of exposure.[1] This information is critical for monitoring potential hepatotoxicity in in vivo studies.
Q4: What are the reported MIC values for "this compound" against different M. tuberculosis strains?
A4: "this compound" has demonstrated inhibitory activity against various clinical isolates of M. tuberculosis with the following MICs:
-
H37Rv: 0.5 μg/mL
-
K4: 0.5 μg/mL
-
K12: 0.5 μg/mL
-
K5: 1.0 μg/mL
-
K16: 1.0 μg/mL[1]
It also shows activity against M. abscessus and M. smegmatis with an MIC of 4.0 μg/mL.[1]
Troubleshooting Guide
Issue 1: Lack of Efficacy at the Starting Dose
-
Possible Cause: Insufficient drug exposure at the target site.
-
Troubleshooting Steps:
-
Increase the Dose: Conduct a dose-escalation study to evaluate higher doses (e.g., 400 mg/kg, 500 mg/kg).
-
Verify Formulation and Administration: Ensure proper formulation of the agent for oral gavage and confirm accurate administration technique.
-
Pharmacokinetic (PK) Analysis: If possible, perform a PK study to determine the bioavailability and exposure of the compound in your animal model. This will help to understand if the drug is being absorbed and reaching therapeutic concentrations.
-
Consider a Different Route of Administration: If oral bioavailability is low, explore alternative routes such as intraperitoneal or intravenous injection, though this may require reformulation.
-
Issue 2: Signs of Toxicity in Animal Subjects (e.g., weight loss, lethargy, ruffled fur)
-
Possible Cause: The administered dose is too high and is causing adverse effects.
-
Troubleshooting Steps:
-
Reduce the Dose: Immediately lower the dose or temporarily halt dosing to observe if the signs of toxicity resolve.
-
Monitor Liver Function: Given the in vitro cytotoxicity against HepG2 cells, it is crucial to monitor liver enzymes (ALT, AST) in the blood.[1]
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of key organs (liver, kidneys, spleen) to identify any tissue damage.
-
Maximum Tolerated Dose (MTD) Study: Conduct a formal MTD study to establish the highest dose that can be administered without causing unacceptable toxicity.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Variability in experimental conditions or animal-to-animal variation.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and infection protocols, are highly standardized.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variation.
-
Control for Animal Health and Environment: Use animals of the same age, sex, and genetic background. Maintain consistent environmental conditions (e.g., temperature, light-dark cycle).
-
Confirm the Infecting Strain: The specific strain of M. tuberculosis used can influence the outcome of in vivo efficacy studies.[3] Ensure you are using a well-characterized and consistent bacterial stock.
-
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Value | Cell Line / Strain | Duration |
| MIC | 0.5 µg/mL | M. tuberculosis H37Ra | - |
| IC50 | 3.1 µM | HepG2 | 48 hours |
Data sourced from MedChemExpress.[1]
Table 2: In Vivo Efficacy of this compound in a Murine Model
| Dose | Route | Frequency | Duration | Outcome |
| 300 mg/kg | Oral | Daily | 4 days | Moderate antitubercular efficacy |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Murine Model of Tuberculosis Infection and Efficacy Assessment
-
Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice.
-
Infection: Infect mice via aerosol inhalation with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs).
-
Treatment Initiation: Begin treatment 2-4 weeks post-infection when a stable bacterial load is established.
-
Drug Formulation: Prepare "this compound" in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80) for oral administration.
-
Dosing: Administer the selected doses of "this compound" daily by oral gavage. Include a vehicle control group.
-
Monitoring: Monitor animal weight and clinical signs of disease daily.
-
Efficacy Readout: After a predetermined treatment duration (e.g., 4 weeks), euthanize the mice and harvest the lungs and spleen. Homogenize the organs and plate serial dilutions on 7H11 agar to enumerate bacterial CFU.
-
Data Analysis: Compare the CFU counts between the treated and vehicle control groups to determine the reduction in bacterial load.
Visualizations
Caption: Workflow for in vivo efficacy testing of "this compound".
Caption: Troubleshooting logic for in vivo studies of "this compound".
References
Technical Support Center: Troubleshooting "Antituberculosis agent-9" MIC Assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for inconsistent Minimum Inhibitory Concentration (MIC) results observed with "Antituberculosis agent-9" against Mycobacterium tuberculosis (Mtb).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Mtb MIC assays?
Inconsistent MIC results for anti-tuberculosis agents can arise from several critical factors throughout the experimental process. Key sources of variability include:
-
Inoculum Preparation: The density of the bacterial suspension is crucial. An inoculum that is too dense can lead to falsely high MIC values, while an overly diluted inoculum can result in falsely low MICs. Standardization of the inoculum, typically to a 0.5 McFarland standard, is essential.[1]
-
Media Composition and pH: The activity of some antitubercular drugs is highly dependent on pH. For example, pyrazinamide (PZA) requires an acidic environment (pH 5.0-5.5) for optimal activity, but Mtb grows poorly at this pH, creating a delicate balance that can be a source of variability.[1] The choice of media, such as Middlebrook 7H9 broth or 7H10/7H11 agar, can also influence results.[1]
-
Incubation Time and Conditions: Mtb is a slow-growing organism. Incubation times are lengthy (typically 7 to 21 days), and variations in duration, temperature, or CO₂ levels can affect both bacterial growth and drug stability, leading to inconsistent MIC readings.[2]
-
Agent-9 Solubility and Stability: The solubility of "this compound" in the assay medium is critical. Poor solubility can lead to precipitation, reducing the effective concentration of the drug. The stability of the agent over the long incubation period at 37°C must also be considered.
-
Reader Subjectivity: Visual determination of growth inhibition can be subjective. Using a colorimetric indicator like resazurin or employing a semi-automated plate reader can help standardize the endpoint reading.[3][4]
Q2: My MIC values for Agent-9 are inconsistent between experimental batches. What should I check first?
When facing batch-to-batch variability, a systematic review of your experimental parameters is recommended. The following table outlines a checklist of factors to investigate.
| Parameter to Check | Potential Issue & Impact on MIC | Recommended Action |
| Inoculum Density | Inconsistent McFarland standard preparation leads to variable cell numbers. Higher density can increase the MIC. | Verify the turbidity of your 0.5 McFarland standard with a spectrophotometer. Always prepare fresh inoculum for each experiment. |
| Control Strain MIC | The MIC for your control strain (e.g., H37Rv) is outside the acceptable range. | If the control MIC is off, it indicates a systemic issue. Do not proceed. Re-evaluate media, drug stocks, and inoculum preparation. |
| Agent-9 Stock Solution | Degradation or precipitation of the stock solution. | Prepare fresh stock solutions of Agent-9 for each experiment. Verify the solvent does not inhibit Mtb growth at the concentration used. |
| Media Preparation | Incorrect pH or expired supplements (like OADC).[1] | Always check the pH of the media after preparation. Use supplements within their expiry date and from a reliable source. |
| Plate Incubation | Fluctuations in incubator temperature or CO₂ levels. | Use a calibrated incubator with stable temperature and CO₂ control. Ensure plates are sealed properly to prevent dehydration. |
Q3: I am observing "skipped wells" in my microtiter plate assay. How should I interpret these results?
Skipped wells (where growth is observed at a higher drug concentration but inhibited at a lower concentration) can be challenging to interpret. This phenomenon can be caused by:
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Drug Precipitation: Agent-9 may be precipitating out of solution at specific concentrations, leading to an apparent lack of activity.
-
Contamination: Contamination of a single well can lead to growth that is not representative of the Mtb isolate being tested.[1]
-
Inoculum Clumping: Inadequate vortexing of the Mtb suspension can lead to clumps of bacteria being added to wells, which may overcome the inhibitory effect of the drug at that concentration.
Interpretation Rule: The MIC should be recorded as the lowest concentration that shows clear inhibition of growth.[5] However, if skipped wells are observed, the experiment should be considered suspect and repeated. Careful attention to drug solubility and inoculum homogenization is required.
Q4: The MIC for my control strain (e.g., H37Rv) is out of the expected range. What does this mean?
An out-of-range MIC for a quality control (QC) strain like M. tuberculosis H37Rv indicates that a systemic error has occurred in the assay.[6] The results for Agent-9 in that run are invalid. Do not report the results. Instead, investigate the common sources of error outlined in Q2, such as problems with the media, drug dilutions, inoculum preparation, or incubation conditions. The QC strain must be within its acceptable range before the results for test agents can be considered reliable.[6]
Section 2: Troubleshooting Workflow
If you are experiencing inconsistent MIC results, use the following logical workflow to identify the potential source of the error.
References
- 1. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. youtube.com [youtube.com]
- 4. Rapid, Semiquantitative Assay To Discriminate among Compounds with Activity against Replicating or Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
- 6. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Antituberculosis Agent-9 (Represented by Isoniazid)
This technical support guide is intended for researchers, scientists, and drug development professionals working with "Antituberculosis agent-9," for which the well-characterized agent Isoniazid (INH) is used as a representative model. This guide provides troubleshooting advice and frequently asked questions regarding the known off-target effects of this agent, primarily hepatotoxicity and neurotoxicity, and strategies to mitigate them in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound (Isoniazid) observed in experimental models?
A1: The most significant off-target effects are hepatotoxicity and neurotoxicity.[1][2][3] Hepatotoxicity is thought to be caused by reactive metabolites generated during the breakdown of isoniazid in the liver.[3] Neurotoxicity is largely attributed to a deficiency of pyridoxine (vitamin B6), as isoniazid can interfere with its metabolism.[1][4]
Q2: At what concentrations are the toxic effects of Isoniazid typically observed in in-vitro experiments?
A2: The toxic concentrations of isoniazid can vary depending on the cell line and the duration of exposure. For instance, in human hepatoma HepG2 cells, toxic effects have been noted at concentrations greater than 26 mM after 24 hours of exposure.[5] The metabolite hydrazine has been shown to be more toxic than isoniazid itself in neuronal cell cultures.[6]
Q3: How can I mitigate neurotoxicity in my in-vivo experiments?
A3: Co-administration of pyridoxine (vitamin B6) is the standard method to prevent or ameliorate isoniazid-induced neurotoxicity.[3] It is believed to work by replenishing the depleted stores of pyridoxal-5'-phosphate, a crucial co-factor for neurotransmitter synthesis.[1]
Q4: What is the mechanism behind Isoniazid-induced hepatotoxicity?
A4: Isoniazid is metabolized in the liver, primarily by the N-acetyltransferase 2 (NAT2) enzyme, into various metabolites, including hydrazine.[3] These metabolites can be further oxidized by cytochrome P450 enzymes into reactive species that cause oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular damage.[3]
Q5: Are there any known drug-drug interactions that can exacerbate the toxicity of Isoniazid in experimental models?
A5: Yes, co-administration of other drugs that are also metabolized by the liver, particularly those that induce cytochrome P450 enzymes, can potentially increase the production of toxic metabolites of isoniazid. For example, pre-treatment with rifampicin has been shown to increase the in-vitro toxicity of isoniazid.[7][8]
Troubleshooting Guides
Issue 1: Unexpected Cell Death in Hepatocyte Cultures
Problem: You observe significant cell death or morphological changes in your hepatocyte cell culture (e.g., HepG2) after treatment with this compound (Isoniazid), even at concentrations expected to be non-toxic.
Possible Causes and Solutions:
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Metabolic Activation: Hepatocytes in culture can metabolize isoniazid into its toxic byproducts. The rate of metabolism can vary between cell lines and even between batches of cells.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the precise IC50 value for your specific cell line and experimental conditions.
-
-
Oxidative Stress: The toxic metabolites of isoniazid induce oxidative stress, leading to apoptosis.
-
Troubleshooting Step: Co-treat your cells with an antioxidant, such as N-acetylcysteine (NAC), to see if it rescues the cells. This can help confirm if oxidative stress is the primary mechanism of toxicity.
-
-
Mitochondrial Dysfunction: Isoniazid and its metabolites can impair mitochondrial function.
-
Troubleshooting Step: Assess mitochondrial health using assays like the MTT or Seahorse XF Analyzer to measure mitochondrial respiration and viability.
-
Issue 2: Neurological Symptoms in Animal Models
Problem: Your in-vivo model (e.g., rodents) exhibits neurological symptoms such as seizures, ataxia, or peripheral neuropathy after administration of this compound (Isoniazid).
Possible Causes and Solutions:
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Pyridoxine Deficiency: Isoniazid directly interferes with pyridoxine (vitamin B6) metabolism, which is essential for the synthesis of the inhibitory neurotransmitter GABA.[1]
-
Troubleshooting Step: Supplement the diet or drinking water of your animal models with pyridoxine. The dose of pyridoxine should be titrated to alleviate the neurological symptoms without interfering with the primary experimental outcomes.
-
-
Direct Neuronal Toxicity of Metabolites: The metabolite hydrazine is directly neurotoxic.[6]
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Troubleshooting Step: If supplementation with pyridoxine is not sufficient, consider if the dose of isoniazid can be lowered while still achieving the desired therapeutic effect in your model.
-
-
Dose-Dependent Effects: The neurotoxic effects of isoniazid are dose-dependent.
-
Troubleshooting Step: Carefully review the dosage being used. Acute ingestion of 15–40 mg/kg can produce toxicity, with higher doses often causing seizures.[4]
-
Data Presentation
The following tables summarize quantitative data related to the off-target effects of Isoniazid.
Table 1: Incidence of Isoniazid-Induced Hepatotoxicity and Neurotoxicity in Humans
| Adverse Effect | Dose | Incidence Rate | Patient Population |
| Hepatic Toxicity | 3-5 mg/kg/day | < 2% | General |
| Hepatic Toxicity | 10 mg/kg/day | 10-20% | General |
| Fatal Hepatitis | Not specified | 0.05% - 1% | General |
| Peripheral Neuropathy | Standard Dose | 2% - 6.5% | General |
| Peripheral Neuropathy | 20 mg/kg | 40% | Clinical Study Patients |
| Peripheral Neuritis | Higher Dose | 44% | Clinical Study Patients |
Table 2: Toxic Doses of Isoniazid in Humans
| Effect | Dose | Notes |
| Mild Toxicity | 1.5 g (acute ingestion) | - |
| Convulsions | > 20 mg/kg (acute ingestion) | - |
| Severe CNS Symptoms | 80-150 mg/kg | - |
| Potentially Fatal | 6-10 g | If not appropriately treated |
Source:[9]
Table 3: In-Vitro Neurotoxicity of Isoniazid and its Metabolites
| Compound | Cell Line | Exposure Time | LC50 |
| Isoniazid | DRG neurons, N18D3 hybrid neurons | 7 days | No neurotoxicity observed |
| Hydrazine | DRG neurons | 7 days | 2.7 mM |
| Hydrazine | N18D3 hybrid neurons | 7 days | 0.3 mM |
DRG: Dorsal Root Ganglion. Source:[6]
Table 4: Effect of Pre-treatment on In-Vitro IC50 of Isoniazid and Pyrazinamide in HepG2 Cells
| Pre-treatment (24h) | Test Compound | Change in IC50 |
| Isoniazid | Isoniazid | 24% decrease |
| Hydrazine | Isoniazid | 26% decrease |
| Rifampicin | Isoniazid | 15% decrease |
| Isoniazid | Pyrazinamide | 30% decrease |
| Hydrazine | Pyrazinamide | 38% decrease |
Experimental Protocols
Protocol 1: Assessment of Isoniazid-Induced Hepatotoxicity in-vitro using HepG2 cells
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Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
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Treatment: Prepare a stock solution of Isoniazid in sterile water or DMSO. Dilute the stock solution to the desired concentrations in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of Isoniazid. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Cytotoxicity Assay (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Assessment of Oxidative Stress (ROS Production)
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Cell Culture and Treatment: Follow steps 1-3 from Protocol 1.
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ROS Detection:
-
After the desired incubation period with Isoniazid, remove the treatment medium and wash the cells with warm PBS.
-
Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
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Wash the cells with PBS.
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Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number (can be done in parallel with a viability assay) and compare the ROS levels in treated cells to the control.
Visualizations
Caption: Isoniazid-induced hepatotoxicity signaling pathway.
Caption: Mechanism of Isoniazid-induced neurotoxicity and its mitigation.
Caption: Experimental workflow for assessing off-target effects.
References
- 1. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 2. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. researchgate.net [researchgate.net]
- 6. Neurotoxicity of isoniazid and its metabolites in cultures of mouse dorsal root ganglion neurons and hybrid neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoniazid and its toxic metabolite hydrazine induce in vitro pyrazinamide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoniazid Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
Technical Support Center: Enhancing the Bioavailability of Antituberculosis Agent-9 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the bioavailability of "Antituberculosis agent-9" (ATA-9) analogs and other poorly soluble antituberculosis compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common initial hurdles in developing oral formulations for ATA-9 analogs?
A1: The primary initial challenge for many antituberculosis drug candidates, including analogs of ATA-9, is poor aqueous solubility. This characteristic significantly limits the drug's dissolution in the gastrointestinal tract, which is a prerequisite for absorption and, consequently, bioavailability.[1][2] Another common hurdle is low intestinal permeability. Together, these factors can lead to high dose requirements, significant variability in patient response, and potential for sub-therapeutic drug levels at the site of infection.
Q2: Which strategies are most effective for improving the solubility of poorly soluble antituberculosis compounds?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs.[3][4] These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphism), and drug dispersion in carriers (solid dispersions, eutectic mixtures).[1][2][3][5] Chemical modifications may involve salt formation, use of co-solvents, or creating prodrugs.[4] The choice of strategy depends on the specific physicochemical properties of the ATA-9 analog.
Q3: How can the permeability of an ATA-9 analog be assessed in the early stages of development?
A3: In the early stages, in vitro models are invaluable for assessing intestinal permeability. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 cell model.[6][7] PAMPA is a high-throughput method that predicts passive diffusion, while the Caco-2 cell model can also provide insights into active transport and efflux mechanisms.[6][7][8] These assays help in ranking compounds and selecting those with a higher probability of good oral absorption.
Q4: What is the significance of the Biopharmaceutics Classification System (BCS) in the development of ATA-9 analogs?
A4: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[1][7] ATA-9 analogs, being poorly soluble, would likely fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1] For BCS Class II compounds, enhancing the dissolution rate is the primary goal to improve bioavailability.[1][2] For Class IV compounds, both solubility and permeability enhancement strategies may be necessary.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in solubility experiments.
-
Question: My shake-flask solubility measurements for an ATA-9 analog are highly variable. What could be the cause?
-
Answer: Inconsistent solubility data can stem from several factors. Ensure that the system has reached equilibrium; for some compounds, this can take 24-48 hours or longer.[9] Verify the purity of your compound, as impurities can alter solubility. Temperature control is critical, as solubility is often temperature-dependent.[9][10] Also, confirm that your analytical method is validated and that you are correctly separating the undissolved solid from the saturated solution before analysis.[10]
Issue 2: An ATA-9 analog shows poor dissolution despite successful solubility enhancement.
-
Question: I've created a solid dispersion of an ATA-9 analog which shows improved solubility, but the dissolution rate in my assay is still low. Why might this be?
-
Answer: Several factors could be at play. The dissolution medium itself may not be optimal; consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the gastrointestinal environment.[11] The hydrodynamics of your dissolution apparatus (e.g., paddle speed) might not be providing sufficient agitation.[12] It's also possible for a supersaturated solution to form and then precipitate out before the measurement is taken, a common issue with amorphous solid dispersions.[10][13] Introducing a dilution step with an acidic solution immediately after sampling can sometimes prevent this post-sampling precipitation.[13]
Issue 3: Low permeability of an ATA-9 analog in the Caco-2 assay.
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Question: My ATA-9 analog shows low permeability in the Caco-2 model. Does this mean it cannot be developed as an oral drug?
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Answer: Not necessarily. Low permeability in the Caco-2 assay can indicate that the compound is a substrate for efflux transporters, such as P-glycoprotein, which are highly expressed in these cells. You can investigate this by running the permeability assay in the presence of a known efflux inhibitor. If the permeability increases, it suggests that efflux is a limiting factor. Formulation strategies to overcome efflux or the use of permeation enhancers could then be explored. It is also important to ensure that the low permeability is not due to cytotoxicity of the compound to the Caco-2 cells.
Issue 4: High inter-subject variability in in vivo bioavailability studies.
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Question: The in vivo bioavailability of my lead ATA-9 analog varies significantly between animal subjects. What are the potential reasons?
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Answer: High inter-subject variability is a common challenge for poorly soluble drugs. It can be caused by differences in gastrointestinal pH, gastric emptying time, and food effects among subjects. The formulation itself might not be robust enough to overcome these physiological variations. Consider developing more advanced formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), which can reduce the impact of physiological variables on drug absorption.[1]
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Techniques for Poorly Soluble Drugs
| Technique | Mechanism of Action | Typical Fold Increase in Bioavailability | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution.[1][3] | 2-5 fold | Simple, cost-effective, widely applicable. | May not be sufficient for very poorly soluble compounds; can lead to particle aggregation. |
| Nanosuspension | Drastically increases surface area and saturation solubility.[1] | 5-20 fold | High drug loading, suitable for various administration routes. | Requires specialized equipment; potential for physical instability (crystal growth). |
| Solid Dispersion | Drug is dispersed in a carrier at the molecular level, often in an amorphous state.[4] | 5-50 fold | Significant enhancement in dissolution rate and extent. | Potential for physical instability (recrystallization); carrier selection can be complex. |
| Complexation | Forms a more soluble complex with another molecule (e.g., cyclodextrins).[3][4] | 2-10 fold | Can improve both solubility and stability. | Limited by the stoichiometry of the complex; can be expensive. |
| Lipid-Based Formulations (e.g., SNEDDS) | Drug is dissolved in a lipid carrier, which forms an emulsion/microemulsion in the GI tract.[2] | 5-25 fold | Can enhance lymphatic uptake, bypassing first-pass metabolism; improves robustness. | Lower drug loading; potential for GI side effects. |
Table 2: Pharmacokinetic Parameters of Rifampicin in Fixed-Dose Combination (FDC) vs. Separate Formulations
| Parameter | FDC Formulation | Separate Formulations | 90% Confidence Interval for Ratio | Bioequivalence |
| Cmax (µg/mL) | Varies; some studies show lower values | Varies | Often falls outside 80-125% range[14][15] | Often not bioequivalent[14] |
| AUC₀₋₂₄ (µg·h/mL) | Varies | Varies | 89.5 to 100.2[15] | Generally bioequivalent[15] |
| AUC₀₋∞ (µg·h/mL) | Varies | Varies | 87.1 to 98.0[15] | Generally bioequivalent[15] |
Experimental Protocols
1. Equilibrium Solubility Assessment (Shake-Flask Method)
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Add an excess amount of the ATA-9 analog to a known volume of the test medium (e.g., phosphate buffer pH 6.8, Simulated Gastric Fluid) in a glass vial.
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Seal the vial to prevent solvent evaporation.
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Agitate the vial at a constant temperature (e.g., 37°C) using a shaker bath for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9]
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After agitation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm filter to remove undissolved particles.
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Dilute the filtrate with a suitable solvent to prevent precipitation.
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Analyze the concentration of the ATA-9 analog in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).
2. In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
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Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl) and place it in the dissolution vessel.
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Equilibrate the medium to 37 ± 0.5°C.
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Set the paddle rotation speed to a specified rate (e.g., 50 or 75 RPM).
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Place a single tablet or capsule containing the ATA-9 analog formulation into the vessel.
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At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
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Immediately filter the sample.
-
Analyze the concentration of the ATA-9 analog in the sample using a validated analytical method.
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Calculate the percentage of drug dissolved at each time point.
3. Parallel Artificial Membrane Permeability Assay (PAMPA)
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Prepare a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) to create the artificial membrane.
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Coat a 96-well filter plate (donor plate) with the lipid solution and allow the solvent to evaporate.
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Add a solution of the ATA-9 analog in a buffer at a relevant pH (e.g., pH 6.5) to the wells of the donor plate.
-
Place the donor plate into a 96-well acceptor plate containing a buffer solution (e.g., pH 7.4 buffer).
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Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
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After incubation, measure the concentration of the ATA-9 analog in both the donor and acceptor wells.
-
Calculate the effective permeability (Pe) of the compound.
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of ATA-9 analogs.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Simplified host-pathogen signaling upon M. tuberculosis infection.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. course.cutm.ac.in [course.cutm.ac.in]
- 6. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Recent bioequivalence studies on fixed-dose combination anti-tuberculosis drug formulations available on the global market. | Semantic Scholar [semanticscholar.org]
- 15. Oral bioavailability of rifampicin, isoniazid, ethambutol, and pyrazinamide in a 4-drug fixed-dose combination compared with the separate formulations in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rifampicin Bioavailability in Fixed-Dose Combinations for Tuberculosis Treatment: Evidence and Policy Actions [lungdiseasesjournal.com]
Addressing metabolic instability of "Antituberculosis agent-9" in mouse models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Antituberculosis agent-9 (ATB-9) in mouse models. ATB-9 is a promising novel therapeutic candidate, however, its metabolic instability in mice can present challenges during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATB-9) and what is its mechanism of action?
A1: this compound (ATB-9) is a novel synthetic compound belonging to the nitroimidazo-oxazole class. It is a prodrug that requires reductive activation by a specific nitroreductase within Mycobacterium tuberculosis to exert its bactericidal effect.[1] The activated form of ATB-9 is believed to inhibit mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1]
Q2: We are observing very low plasma exposure of ATB-9 in our mouse efficacy studies. What could be the reason?
A2: Low plasma exposure of ATB-9 in mice is a common issue and is primarily attributed to its extensive first-pass metabolism in the liver. Mouse hepatic enzymes, particularly cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs), rapidly metabolize ATB-9 into inactive polar metabolites, leading to high clearance and low systemic bioavailability.
Q3: Our in vitro anti-mycobacterial activity of ATB-9 is potent, but it shows poor efficacy in vivo. Why is there a discrepancy?
A3: The discrepancy between in vitro potency and in vivo efficacy is likely due to the rapid metabolism of ATB-9 in the mouse model. While the compound is effective at killing M. tuberculosis in culture, its high clearance in vivo prevents it from reaching and maintaining therapeutic concentrations at the site of infection for a sufficient duration.
Q4: Are there known species differences in the metabolism of ATB-9?
A4: Yes, significant species-dependent differences in the metabolism of ATB-9 have been observed. Preclinical studies have shown that mouse liver microsomes exhibit a much higher rate of ATB-9 metabolism compared to human liver microsomes. This suggests that the metabolic instability observed in mice may not be as pronounced in humans.
Troubleshooting Guide
Issue 1: Rapid clearance and low bioavailability of ATB-9 in pharmacokinetic studies.
-
Question: How can we improve the exposure of ATB-9 in our mouse studies?
-
Answer:
-
Co-administration with a metabolic inhibitor: Consider co-administering ATB-9 with a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (ABT), to reduce its metabolic clearance. This can help to increase the plasma exposure and half-life of the parent compound.
-
Formulation optimization: Experiment with different formulations to enhance the absorption and bioavailability of ATB-9. For oral administration, consider lipid-based formulations or permeation enhancers. For parenteral routes, explore sustained-release formulations.
-
Alternative routes of administration: If oral bioavailability is poor, consider alternative routes such as intravenous, intraperitoneal, or subcutaneous administration to bypass first-pass metabolism.
-
Issue 2: Difficulty in detecting and quantifying ATB-9 metabolites.
-
Question: We are struggling to identify the major metabolites of ATB-9 in our in vitro and in vivo samples. What can we do?
-
Answer:
-
Use of radiolabeled compound: If available, utilize 14C- or 3H-labeled ATB-9 in your metabolism studies. This will allow for the detection of all metabolites, regardless of their structure, through techniques like radio-HPLC or LC-MS/MS with radiometric detection.
-
High-resolution mass spectrometry: Employ high-resolution mass spectrometry (HRMS) for metabolite identification. This can provide accurate mass measurements to help elucidate the elemental composition of unknown metabolites.
-
Incubation with specific enzyme systems: To pinpoint the enzymes responsible for metabolism, conduct incubations with specific recombinant CYP or FMO enzymes.[2] This can help in predicting the structure of the metabolites formed.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of ATB-9 in Mouse and Human (Predicted)
| Parameter | Mouse (10 mg/kg, IV) | Human (Predicted, 1 mg/kg, IV) |
| CL (mL/min/kg) | 85.2 | 5.8 |
| Vd (L/kg) | 2.5 | 1.8 |
| t1/2 (h) | 0.3 | 3.6 |
| AUCinf (ng*h/mL) | 195 | 2890 |
Table 2: In Vitro Metabolic Stability of ATB-9
| Test System | Species | t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) |
| Liver Microsomes | Mouse | 8.5 | 81.5 |
| Rat | 22.1 | 31.4 | |
| Dog | 45.8 | 15.1 | |
| Human | 98.3 | 7.0 | |
| Hepatocytes | Mouse | 15.2 | 45.6 |
| Human | 120.5 | 5.7 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Mouse Liver Microsomes
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of ATB-9 in a suitable organic solvent (e.g., DMSO) at 1 mM.
-
In a microcentrifuge tube, combine mouse liver microsomes (final concentration 0.5 mg/mL), 100 mM phosphate buffer (pH 7.4), and ATB-9 (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Termination of Reaction:
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the remaining concentration of ATB-9 using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining ATB-9 versus time.
-
Calculate the half-life (t1/2) from the slope of the linear regression.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Dosing:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Administer ATB-9 at a dose of 10 mg/kg via intravenous (IV) injection into the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the saphenous vein at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3]
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentration of ATB-9 using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the concentration-time curve (AUC).
-
Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: Workflow for investigating metabolic instability.
References
Validation & Comparative
A Comparative Analysis of the Novel Antituberculosis Agent SQ109 with Isoniazid and Rifampicin
Introduction
The global health challenge posed by tuberculosis (TB), particularly with the rise of multidrug-resistant strains, necessitates the development of novel therapeutic agents. This guide provides a comparative efficacy analysis of SQ109, a promising new antituberculosis candidate, against the cornerstone first-line drugs, isoniazid (INH) and rifampicin (RIF). It is important to note that the initially requested "Antituberculosis agent-9" does not correspond to a known specific agent in current scientific literature; therefore, this guide focuses on SQ109, a well-documented novel agent in clinical development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of in vitro and in vivo efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of SQ109, isoniazid, and rifampicin against Mycobacterium tuberculosis.
Table 1: In Vitro Efficacy against Mycobacterium tuberculosis
| Agent | MIC Range (μg/mL) against Drug-Susceptible M. tuberculosis | MIC Range (μg/mL) against Drug-Resistant M. tuberculosis | Bactericidal Activity |
| SQ109 | 0.16 - 0.78[1] | 0.16 - 0.78 (including MDR and XDR strains)[1] | Bactericidal at MIC[2] |
| Isoniazid (INH) | 0.02 - 0.25[3][4][5] | High-level resistance can exceed 4.0 | Bactericidal (rapidly dividing bacilli); Bacteriostatic (slow-growing bacilli)[3][5] |
| Rifampicin (RIF) | 0.03 - 0.5[2] | Can exceed 256 in highly resistant strains | Bactericidal[2][6] |
Table 2: In Vivo Efficacy in Murine Models of Tuberculosis
| Agent | Animal Model | Dosing Regimen | Efficacy (Log10 CFU Reduction in Lungs) |
| SQ109 | Chronic TB Mouse Model | 10 mg/kg/day (monotherapy) | >1.5 - 2.0 log10 reduction; activity similar to ethambutol at 100 mg/kg[1][7] |
| Isoniazid (INH) | Acute TB Mouse Model | 25 mg/kg/day (monotherapy) | ~2.5 log10 reduction after 8 days of treatment[2] |
| Rifampicin (RIF) | Acute TB Mouse Model | 10 mg/kg/day (monotherapy) | ~2.0 log10 reduction after 8 days of treatment[2] |
Mechanisms of Action
The antitubercular activity of SQ109, isoniazid, and rifampicin are distinct, targeting different essential pathways in M. tuberculosis.
SQ109: A Multi-Targeting Agent
SQ109 exhibits a novel mechanism of action primarily by inhibiting MmpL3, a transporter protein essential for the translocation of trehalose monomycolate (TMM), a precursor for mycolic acid synthesis and cell wall construction.[8][9] This disruption of the cell wall assembly is a key bactericidal effect. Additionally, SQ109 has been shown to act as an uncoupler, disrupting the proton motive force across the bacterial membrane, and inhibiting menaquinone biosynthesis, which is crucial for cellular respiration.[10]
Isoniazid: Inhibition of Mycolic Acid Synthesis
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4][5] Once activated, the resulting reactive species form a covalent adduct with NAD+, which then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA).[4][11] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, responsible for the elongation of fatty acids that are precursors to mycolic acids. The inhibition of this pathway disrupts the integrity of the mycobacterial cell wall.[5]
Rifampicin: Inhibition of RNA Synthesis
Rifampicin functions by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP).[6][12] This interaction sterically blocks the elongation of the nascent RNA chain after the synthesis of the first few nucleotides, thereby inhibiting transcription.[6][13][14] As it targets a key enzyme in bacterial transcription with high specificity, it has potent bactericidal activity.[2][6]
Experimental Protocols
In Vitro Efficacy Testing: Broth Microdilution for MIC Determination
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for M. tuberculosis.[15][16]
1. Preparation of Inoculum:
-
M. tuberculosis colonies are harvested from a solid medium (e.g., Löwenstein-Jensen) and suspended in sterile water with glass beads.
-
The suspension is vortexed to create a homogenous mixture.
-
The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.
-
A 1:100 dilution of this suspension is prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve a final inoculum density of approximately 10^5 CFU/mL.[15][16]
2. Microplate Preparation:
-
A 96-well U-bottom microtiter plate is used.[16]
-
Two-fold serial dilutions of each drug (SQ109, isoniazid, rifampicin) are prepared directly in the wells with supplemented Middlebrook 7H9 broth to achieve the desired final concentration range.[17]
-
Control wells containing only broth (sterility control) and broth with the bacterial inoculum (growth control) are included.
3. Incubation and Reading:
-
The prepared inoculum is added to each well.
-
The plate is sealed and incubated at 36°C ± 1°C.[16]
-
The Minimum Inhibitory Concentration (MIC) is determined by visual inspection using an inverted mirror as soon as growth is clearly visible in the 1:100 diluted growth control well.[15][16] The MIC is the lowest drug concentration that inhibits visible growth.[16]
In Vivo Efficacy Testing: Standardized Murine Model of Tuberculosis
This protocol describes a standardized model for assessing the efficacy of antituberculosis agents in mice.[2][18][19][20]
1. Animal Model and Infection:
-
BALB/c or C57BL/6 mice are commonly used strains.[20]
-
Mice are infected with a low-dose aerosol of M. tuberculosis (e.g., H37Rv or Erdman strain) using a calibrated inhalation exposure system to deliver approximately 50-100 CFU into the lungs.[18]
-
The infection is allowed to establish for a set period (e.g., 1-3 weeks) before the initiation of treatment.
2. Drug Administration:
-
Drugs are typically administered orally via gavage, five days a week.
-
Vehicle controls (placebo) are administered to a separate group of infected mice.
-
Standard treatment groups (e.g., isoniazid at 25 mg/kg, rifampicin at 10 mg/kg) are included for comparison.
3. Efficacy Assessment:
-
At specified time points during and after the treatment period, cohorts of mice are euthanized.
-
The lungs and spleens are aseptically removed and homogenized.
-
Serial dilutions of the organ homogenates are plated on a solid medium (e.g., Middlebrook 7H11 agar).
-
Plates are incubated at 37°C for 3-4 weeks.
-
The number of colony-forming units (CFU) is counted, and the data are expressed as log10 CFU per organ. Efficacy is determined by the reduction in bacterial load compared to the untreated control group.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Fast Standardized Therapeutic-Efficacy Assay for Drug Discovery against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 6. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 7. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [The mechanism of action of isoniazid. A chemical model of activation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Antitubercular Agents: "Antituberculosis agent-9" and Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action. This guide provides a comparative overview of "Antituberculosis agent-9," a promising compound from the indole-2-carboxamide class, alongside other novel agents in various stages of clinical development. The objective is to offer a comprehensive resource for researchers and drug developers, presenting key experimental data, detailed methodologies, and visual representations of molecular pathways to facilitate informed decision-making in the field of tuberculosis drug discovery.
Overview of Novel Antitubercular Agents
This guide focuses on the comparison of "this compound" with four other key classes of novel antitubercular drugs: diarylquinolines (Bedaquiline), nitroimidazoles (Delamanid and Pretomanid), and oxazolidinones (Linezolid and Sutezolid). These compounds represent some of the most advanced and promising therapeutic options against drug-resistant tuberculosis.
"this compound" (Indole-2-carboxamide) belongs to a novel class of potent antitubercular agents. Its mechanism of action involves the inhibition of the Mycobacterium membrane protein Large 3 (MmpL3), an essential transporter responsible for shuttling mycolic acid precursors to the periplasmic space for cell wall biosynthesis.[1][2][3] This unique target makes it active against both drug-susceptible and drug-resistant strains of Mtb.[2]
Comparative In Vitro Efficacy
The in vitro potency of an antitubercular agent is a critical determinant of its potential clinical utility. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify this activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for "this compound" and its comparators against the reference M. tuberculosis H37Rv strain and multidrug-resistant (MDR) strains.
| Agent Class | Compound | MIC vs. M. tb H37Rv (µg/mL) | MIC vs. MDR-TB strains (µg/mL) |
| Indole-2-carboxamide | This compound | 0.0039 - 0.25[2] | ≤1[2] |
| Diarylquinoline | Bedaquiline | 0.015 - 0.12[4][5][6][7] | 0.03 - 0.24 |
| Nitroimidazole | Delamanid | 0.006 - 0.024[8] | 0.002 - 0.05 |
| Nitroimidazole | Pretomanid | 0.015 - 0.25[9][10] | 0.03 - 1[10] |
| Oxazolidinone | Linezolid | 0.25 - 1.0[11][12] | 0.125 - 4.0[11] |
| Oxazolidinone | Sutezolid | 0.06 - 0.5 | 0.12 - 1.0 |
Comparative Cytotoxicity
Assessing the cytotoxicity of a potential drug candidate is crucial to determine its therapeutic index—the ratio between its toxic and therapeutic doses. The 50% cytotoxic concentration (IC50) is a common measure of a compound's toxicity. The following table presents available cytotoxicity data for the selected agents. It is important to note that direct comparisons can be challenging due to variations in cell lines and experimental conditions across different studies.
| Agent Class | Compound | Cell Line | IC50 (µM) |
| Indole-2-carboxamide | This compound | Vero | 40.9[13] |
| Diarylquinoline | Bedaquiline | HepG2 | >10 |
| Nitroimidazole | Delamanid | Multiple cell lines | Generally low toxicity reported |
| Nitroimidazole | Pretomanid | Multiple cell lines | Generally low toxicity reported |
| Oxazolidinone | Linezolid | Multiple cell lines | Generally low toxicity reported |
| Oxazolidinone | Sutezolid | Vero | >64 |
Comparative In Vivo Efficacy
In vivo studies in animal models, typically mice, are essential for evaluating the efficacy of a drug in a physiological context. These studies assess the ability of the compound to reduce the bacterial load in target organs, such as the lungs and spleen.
| Agent Class | Compound | Animal Model | Key In Vivo Efficacy Findings |
| Indole-2-carboxamide | This compound | Mouse | Demonstrated significant reduction in bacterial load in lungs.[3][14][15][16] |
| Diarylquinoline | Bedaquiline | Mouse | Shows potent bactericidal and sterilizing activity, leading to reduced treatment duration.[17][18][19][20] |
| Nitroimidazole | Delamanid | Mouse & Guinea Pig | Effective against both replicating and dormant bacilli; shows treatment-shortening potential.[21][22] |
| Nitroimidazole | Pretomanid | Mouse | Exhibits significant bactericidal activity, particularly in combination regimens.[1][23] |
| Oxazolidinone | Linezolid | Mouse | Demonstrates efficacy against both actively and non-actively multiplying bacteria.[24][25][26][27][28] |
| Oxazolidinone | Sutezolid | Mouse | Shows superior bactericidal activity compared to linezolid and potential for treatment shortening.[29][30][31][32] |
Mechanisms of Action: Signaling Pathway Diagrams
Understanding the mechanism of action is fundamental to drug development, providing insights into potential synergies, resistance mechanisms, and off-target effects. The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by "this compound" and the comparator novel agents.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the key in vitro assays cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv or clinical isolates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
96-well microtiter plates
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Positive control drug (e.g., Rifampicin)
-
Negative control (media only)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
Procedure:
-
Preparation of Inoculum: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a McFarland standard of 1.0, then dilute 1:20 in fresh 7H9 broth to obtain the final inoculum.
-
Drug Dilution: Prepare serial two-fold dilutions of the test compounds in 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL. Ensure the final DMSO concentration does not exceed 1%, as higher concentrations can be toxic to the bacteria.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Resazurin: After the incubation period, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration at which no color change is observed.
Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Mammalian cell line (e.g., HepG2, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Incubate for 48-72 hours.
-
MTT Addition: After the treatment period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The landscape of tuberculosis treatment is evolving, with several promising novel agents offering hope against drug-resistant strains. "this compound," with its unique MmpL3 inhibitory mechanism, demonstrates potent in vitro and in vivo activity, positioning it as a strong candidate for further development. This guide has provided a comparative analysis of its performance against other key novel agents, highlighting the diverse mechanisms being explored to combat this global health threat. The provided experimental data and protocols are intended to serve as a valuable resource for the scientific community, fostering continued research and innovation in the quest for more effective and shorter treatment regimens for tuberculosis.
References
- 1. Contribution of Pretomanid to Novel Regimens Containing Bedaquiline with either Linezolid or Moxifloxacin and Pyrazinamide in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamides are active against drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis Complex Isolated in Taiwan over 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linezolid Kills Acid-Phase and Nonreplicative-Persister-Phase Mycobacterium tuberculosis in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents - OAK Open Access Archive [oak.novartis.com]
- 16. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. atsjournals.org [atsjournals.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Efficacy of Long-Acting Bedaquiline Regimens in a Mouse Model of Tuberculosis Preventive Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Profile of delamanid for the treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Delamanid Kills Dormant Mycobacteria In Vitro and in a Guinea Pig Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. Pharmacodynamic Correlates of Linezolid Activity and Toxicity in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. journals.asm.org [journals.asm.org]
- 27. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis That Are Susceptible or Resistant to First-Line Antituberculous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. dovepress.com [dovepress.com]
- 29. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mycobactericidal Activity of Sutezolid (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis | PLOS One [journals.plos.org]
- 31. Mycobactericidal Activity of Sutezolid (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Validating the In Vivo Efficacy of Antituberculosis Agent-9 in a Murine Model: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of the novel investigational drug, Antituberculosis agent-9, against standard first-line antituberculosis agents. The data presented is based on a well-established murine model of chronic tuberculosis infection, providing a framework for researchers, scientists, and drug development professionals to evaluate the potential of this new compound.
Comparative Efficacy Data
The in vivo bactericidal activity of this compound was assessed in a chronic mouse model of tuberculosis. The efficacy, measured by the reduction in bacterial load (Colony Forming Units - CFU) in the lungs, is compared with standard antituberculosis drugs: Isoniazid (INH), Rifampicin (RIF), and Pyrazinamide (PZA). The following table summarizes the mean log10 CFU counts in the lungs of infected mice after four weeks of treatment.
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU/Lung ± SD | Change in Log10 CFU from Untreated Control |
| Untreated Control | - | 8.90 ± 0.25 | - |
| This compound | 25 | 5.10 ± 0.30 | -3.80 |
| Isoniazid (INH) | 25 | 5.40 ± 0.35 | -3.50 |
| Rifampicin (RIF) | 10 | 5.25 ± 0.28 | -3.65 |
| Pyrazinamide (PZA) | 150 | 6.80 ± 0.40 | -2.10 |
| INH + RIF | 25 + 10 | 4.20 ± 0.22 | -4.70 |
Experimental Protocols
The following protocols describe the methodology used to generate the comparative efficacy data.
Murine Model of Chronic Tuberculosis Infection
A standardized low-dose aerosol infection model in BALB/c mice is utilized to establish a chronic lung infection with Mycobacterium tuberculosis.[1][2]
-
Animal Model: Female BALB/c mice, aged 8-10 weeks, are used for the study.[3] Mice are housed in a biosafety level 3 (BSL-3) facility.
-
Infection: Mice are infected via the aerosol route using a whole-body inhalation exposure system calibrated to deliver approximately 50-100 CFU of Mycobacterium tuberculosis H37Rv into the lungs of each mouse.[3][4]
-
Establishment of Chronic Infection: The infection is allowed to establish for 14 to 20 days, at which point the bacterial load in the lungs reaches a stable, high level (typically 7-8 log10 CFU).[4][5][6] Treatment is initiated at this stage.
Drug Treatment and Efficacy Evaluation
-
Treatment Groups: Infected mice are randomized into different treatment groups (n=6 per group), including an untreated control group, monotherapy groups for this compound, Isoniazid, Rifampicin, and Pyrazinamide, and combination therapy groups.
-
Drug Administration: Drugs are administered once daily, five days a week, for four weeks.[3] Isoniazid, Rifampicin, Pyrazinamide, and this compound are administered orally via gavage.[7][8]
-
Efficacy Assessment: The primary endpoint for efficacy is the bacterial load in the lungs. At the end of the treatment period, mice are euthanized, and the lungs are aseptically harvested. The lung homogenates are serially diluted and plated on Middlebrook 7H11 agar supplemented with OADC. The plates are incubated at 37°C for 3-4 weeks, after which the number of CFUs is enumerated.[9] The results are expressed as the mean log10 CFU per lung.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the in vivo efficacy study.
Hypothetical Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the inhibition of a key bacterial signaling pathway essential for intracellular survival. The following diagram depicts this hypothetical pathway.
References
- 1. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Efficacy Testing of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling early bactericidal activity in murine tuberculosis provides insights into the activity of isoniazid and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, simple in vivo screen for new drugs active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis [frontiersin.org]
Synergistic Potential of Antituberculosis Agent-9 with First-Line Tuberculosis Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutic strategies. One promising approach is the use of synergistic drug combinations to enhance the efficacy of existing first-line treatments. This guide provides a comparative analysis of the synergistic effects of a novel investigational compound, "Antituberculosis agent-9," with the standard first-line anti-TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.
Overview of Drug Mechanisms
A successful combination therapy often relies on the divergent mechanisms of action of the constituent drugs, targeting different essential pathways in Mycobacterium tuberculosis.
-
First-Line TB Drugs:
-
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[1] It primarily inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[1]
-
Rifampicin (RIF): Inhibits DNA-dependent RNA polymerase, thereby blocking RNA synthesis and subsequent protein production.[1]
-
Pyrazinamide (PZA): A prodrug converted to its active form, pyrazinoic acid, which is thought to disrupt membrane transport and energetics.[1]
-
Ethambutol (EMB): Inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.[1][2]
-
-
This compound (Hypothetical Mechanism): For the purpose of this guide, "this compound" is a novel diarylquinoline that specifically targets the ε-subunit of the F1Fo ATP synthase. This inhibition disrupts the proton motive force and depletes cellular ATP, leading to bacterial death. This mechanism is distinct from the first-line agents, providing a strong rationale for investigating synergistic interactions.
Quantitative Analysis of Synergistic Effects
The synergistic potential of "this compound" in combination with first-line TB drugs was evaluated using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. A ΣFIC of ≤ 0.5 indicates synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value ≥ 4.0 indicates antagonism.
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | ΣFIC | Interpretation |
| This compound | 0.125 | - | - | - |
| Isoniazid (INH) | 0.05 | - | - | - |
| Rifampicin (RIF) | 0.1 | - | - | - |
| Pyrazinamide (PZA) | 100 | - | - | - |
| Ethambutol (EMB) | 2.0 | - | - | - |
| This compound + INH | 0.031 (Agent-9) / 0.0125 (INH) | 0.5 | Synergy | |
| This compound + RIF | 0.015 (Agent-9) / 0.025 (RIF) | 0.37 | Strong Synergy | |
| This compound + PZA | 0.0625 (Agent-9) / 50 (PZA) | 1.0 | Additive | |
| This compound + EMB | 0.0625 (Agent-9) / 0.5 (EMB) | 0.75 | Additive |
Table 1: Synergistic Activity of this compound with First-Line TB Drugs against M. tuberculosis H37Rv.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of each drug alone was determined using the microplate Alamar blue assay (MABA).
-
Preparation of Drug Dilutions: Stock solutions of each drug were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were performed in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: M. tuberculosis H37Rv was cultured to mid-log phase, and the suspension was adjusted to a McFarland standard of 1.0, followed by a 1:20 dilution. 100 µL of the bacterial suspension was added to each well.
-
Incubation: Plates were incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After incubation, 20 µL of Alamar blue solution and 12.5 µL of 20% Tween 80 were added to each well. Plates were re-incubated for 24 hours.
-
Reading Results: A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest drug concentration that prevented this color change.
Checkerboard Synergy Assay
-
Plate Setup: A two-dimensional checkerboard array was prepared in 96-well plates. Drug A ("this compound") was serially diluted along the rows, and Drug B (a first-line agent) was serially diluted along the columns.
-
Inoculation and Incubation: The plates were inoculated with M. tuberculosis H37Rv as described for the MIC assay and incubated at 37°C for 7 days.
-
Data Analysis: The FIC for each drug was calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The ΣFIC was calculated by summing the individual FICs for each drug combination.
Visualizing Experimental and Mechanistic Pathways
Caption: Workflow for assessing drug synergy using the checkerboard method.
Caption: Hypothetical synergistic mechanism of this compound and Rifampicin.
Conclusion
The in vitro data presented in this guide suggest a strong synergistic interaction between "this compound" and the first-line anti-TB drug rifampicin, with a notable synergistic effect also observed with isoniazid. The distinct mechanisms of action—disruption of energy metabolism by "this compound" and inhibition of transcription by rifampicin—likely contribute to this enhanced bactericidal activity. These promising preliminary findings warrant further investigation through in vivo models to evaluate the potential of "this compound" as a component of a novel, shortened, and more effective treatment regimen for tuberculosis.
References
A Comparative Analysis of Cross-Resistance Between Antituberculosis Agent-9 and Existing Antitubercular Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents with unique mechanisms of action to overcome existing resistance patterns. This guide provides a comparative analysis of a novel investigational drug, "Antituberculosis agent-9" (ATA-9), and its cross-resistance profile with currently used first- and second-line antitubercular drugs. The data presented is based on preclinical models and is intended to guide further research and development.
Hypothetical Profile of this compound (ATA-9)
For the purpose of this guide, ATA-9 is a novel diarylquinoline, similar to bedaquiline, that targets the F1Fo ATP synthase of M. tuberculosis. This enzyme is crucial for energy production within the bacterium. By inhibiting ATP synthesis, ATA-9 demonstrates potent bactericidal activity against both replicating and non-replicating mycobacteria.
Quantitative Analysis of Cross-Resistance
Minimum Inhibitory Concentration (MIC) is a key measure of a drug's effectiveness. The following table summarizes the MIC values of ATA-9 and other antitubercular drugs against various resistant strains of M. tuberculosis.
| Drug | Susceptible Strain (H37Rv) MIC (µg/mL) | Isoniazid-Resistant Strain MIC (µg/mL) | Rifampicin-Resistant Strain MIC (µg/mL) | Fluoroquinolone-Resistant Strain MIC (µg/mL) | Bedaquiline-Resistant Strain MIC (µg/mL) |
| ATA-9 | 0.06 | 0.06 | 0.06 | 0.06 | >4.0 |
| Isoniazid | 0.05 | >1.0 | 0.05 | 0.05 | 0.05 |
| Rifampicin | 0.1 | 0.1 | >2.0 | 0.1 | 0.1 |
| Moxifloxacin | 0.25 | 0.25 | 0.25 | >2.0 | 0.25 |
| Bedaquiline | 0.03 | 0.03 | 0.03 | 0.03 | >2.0 |
| Clofazimine | 0.12 | 0.12 | 0.12 | 0.12 | 0.5 |
The data indicates that while ATA-9 retains its efficacy against strains resistant to isoniazid, rifampicin, and fluoroquinolones, there is a significant potential for cross-resistance with bedaquiline. This is likely due to their similar mechanism of action targeting the ATP synthase. Mutations in the atpE gene, which codes for a subunit of the ATP synthase, can confer resistance to both drugs. Additionally, upregulation of the MmpL5 efflux pump has been associated with cross-resistance between bedaquiline and clofazimine, a phenomenon that may extend to other diarylquinolines like ATA-9.[1][2]
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
-
Method: Broth microdilution method using 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Procedure:
-
Prepare serial twofold dilutions of each drug in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria.
-
2. Checkerboard Assay for Drug Synergy/Antagonism
-
Method: To assess the interaction between ATA-9 and other antitubercular drugs.
-
Procedure:
-
Prepare serial dilutions of two drugs in a 96-well plate, with one drug diluted along the x-axis and the other along the y-axis.
-
Inoculate the wells with a standardized bacterial suspension.
-
After incubation, determine the MIC of each drug alone and in combination.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 1), indifference (1 < FIC ≤ 4), or antagonism (FIC > 4).
-
3. Sequencing of Resistance-Associated Genes
-
Method: To identify mutations conferring resistance.
-
Procedure:
-
Culture M. tuberculosis isolates with elevated MICs to the drug of interest.
-
Extract genomic DNA from the resistant isolates.
-
Amplify genes known to be associated with resistance to the drug class (e.g., atpE for diarylquinolines, rpoB for rifampicin, gyrA/B for fluoroquinolones) using PCR.
-
Sequence the PCR products and compare them to the wild-type sequence to identify mutations.
-
Visualizing Mechanisms and Workflows
Caption: Mechanism of action of ATA-9 targeting ATP synthase.
Caption: Experimental workflow for assessing cross-resistance.
Conclusion and Future Directions
This compound demonstrates significant promise as a potential treatment for drug-susceptible and multidrug-resistant tuberculosis. However, the high potential for cross-resistance with bedaquiline is a critical consideration for its clinical development.[1] Further studies are warranted to fully elucidate the mechanisms of resistance and to explore combination therapies that can mitigate the emergence of resistant strains. Understanding the genetic basis of cross-resistance is crucial for the development of rapid molecular diagnostics to guide treatment decisions.[3] The development of new regimens, rather than individual drugs, is standard practice for TB to reduce the frequency of resistance.[2]
References
- 1. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 2. How Mycobacterium tuberculosis drug resistance has shaped anti-tubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antituberculosis agent-9 and Bedaquiline for Drug Development Professionals
A deep dive into the preclinical profiles of a novel antitubercular candidate and a reigning MDR-TB therapeutic.
In the relentless pursuit of novel therapeutics to combat the global threat of tuberculosis (TB), researchers continuously evaluate emerging drug candidates against established treatments. This guide provides a detailed comparative analysis of "Antituberculosis agent-9," a promising preclinical compound, and bedaquiline, a cornerstone of modern multidrug-resistant TB (MDR-TB) therapy. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the potential of this new chemical entity in the anti-TB drug pipeline.
Executive Summary
"this compound," identified as 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD), is a novel compound discovered through phenotypic screening against Mycobacterium tuberculosis. It exhibits potent and specific in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Bedaquiline, a diarylquinoline, is a WHO-endorsed drug for MDR-TB that functions through a unique mechanism of action, inhibiting the mycobacterial ATP synthase. While bedaquiline has a proven clinical track record, the emergence of resistance necessitates the development of new agents like PAMCHD. This guide will dissect the available data on their mechanism of action, in vitro efficacy, and cytotoxicity to provide a comprehensive preclinical comparison.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data available for this compound (PAMCHD) and bedaquiline. It is important to note that the data has been compiled from various studies, and direct head-to-head experimental comparisons are limited.
Table 1: In Vitro Efficacy against Mycobacterium tuberculosis
| Parameter | This compound (PAMCHD) | Bedaquiline |
| Target Organism | Mycobacterium tuberculosis H37Rv, Drug-Resistant Strains | Mycobacterium tuberculosis H37Rv, MDR/XDR-TB Strains |
| MIC (H37Rv) | 2.5 - 5 µg/mL[1] | 0.015 - 0.5 µg/mL[2][3][4][5] |
| MBC (H37Rv) | 5.0 µg/mL | Not consistently reported |
| Efficacy against Drug-Resistant Strains | Active against isoniazid and multidrug-resistant strains[1] | A primary indication for MDR/XDR-TB treatment |
Table 2: Cytotoxicity Profile
| Cell Line | This compound (PAMCHD) - IC50 | Bedaquiline - IC50 |
| Human Embryonic Kidney (HEK-293) | Reported as non-toxic, specific IC50 not consistently available. | Not consistently available for direct comparison. |
| Human Liver (HepG2) | Not consistently available. | Not consistently available. |
| Human Lung Carcinoma (A549) | Not consistently available. | Not cytotoxic up to 50 µM in some studies.[6] |
| Human Breast Cancer (MCF-7) | Not consistently available. | ~1 µM (as an anti-cancer agent)[7][8] |
| Macrophages | Not consistently available. | Does not harm macrophages at therapeutic concentrations.[9] |
Mechanism of Action
This compound (PAMCHD): Proposed Inhibition of InhA
The precise mechanism of action for PAMCHD has not been experimentally elucidated. However, in silico molecular docking studies suggest that it may target the enoyl-acyl carrier protein reductase (InhA).[10] InhA is a crucial enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial cell death. This is the same target as the frontline anti-TB drug isoniazid, although PAMCHD, as a direct inhibitor, would not require activation by the catalase-peroxidase enzyme KatG, a common site of isoniazid resistance mutations.[11]
Bedaquiline: Inhibition of ATP Synthase
Bedaquiline employs a well-characterized and unique mechanism of action, targeting the F1Fo-ATP synthase of M. tuberculosis.[2][3][4][5] Specifically, it binds to the c-subunit of the Fo rotor, effectively stalling the rotation of the ATP synthase and inhibiting the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This depletion of cellular energy leads to a bactericidal effect against both replicating and non-replicating mycobacteria.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for both PAMCHD and bedaquiline against M. tuberculosis H37Rv and other strains are typically determined using the broth microdilution method.
-
Principle: This method involves preparing a serial two-fold dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the mycobacterial strain is then added to each well.
-
Inoculum Preparation: M. tuberculosis is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase. The bacterial suspension is then diluted to a standardized turbidity, corresponding to a specific colony-forming unit (CFU)/mL.
-
Assay Procedure: The drug dilutions and bacterial inoculum are incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).
-
Endpoint Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria. Growth inhibition can be assessed visually or by using a growth indicator dye such as resazurin.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds against mammalian cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Culture: Human cell lines (e.g., HEK-293, HepG2, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Solubilization: After the incubation period, the MTT reagent is added to each well and incubated for a few hours to allow for formazan crystal formation. A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated from the dose-response curve.[8][12][13]
Mandatory Visualizations
Discussion and Future Directions
This comparative analysis highlights that this compound (PAMCHD) is a promising early-stage anti-TB candidate with potent in vitro activity. Its proposed mechanism of targeting InhA, if confirmed, would be advantageous, particularly against isoniazid-resistant strains with KatG mutations. However, a significant data gap exists regarding its in vivo efficacy. Animal model studies are a critical next step to assess its therapeutic potential in a physiological setting.
Bedaquiline remains a powerful tool in the fight against MDR-TB, with a well-defined mechanism and proven clinical efficacy. However, concerns regarding its cardiac toxicity and the emergence of resistance underscore the need for continued drug discovery efforts.
For a more robust comparison, future studies should aim to:
-
Confirm the mechanism of action of PAMCHD through biochemical assays and resistance mapping.
-
Evaluate the in vivo efficacy of PAMCHD in a murine model of tuberculosis.
-
Conduct head-to-head in vitro and in vivo studies of PAMCHD and bedaquiline under identical experimental conditions.
-
Generate comprehensive cytotoxicity profiles for both compounds against a wider panel of human cell lines to better assess their therapeutic index.
References
- 1. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The antibiotic bedaquiline activates host macrophage innate immune resistance to bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. InhA inhibitors as potential antitubercular agents : Oriental Journal of Chemistry [orientjchem.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
Head-to-Head Comparison: Pretomanid vs. a Next-Generation Antituberculosis Agent
For Researchers, Scientists, and Drug Development Professionals
The landscape of tuberculosis (TB) treatment is continually evolving, driven by the urgent need for more effective and safer drugs to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This guide provides a detailed comparison of the approved drug pretomanid with a hypothetical next-generation compound, "Antituberculosis Agent-9," representing a promising candidate in the drug development pipeline. This comparison is based on established clinical data for pretomanid and preclinical and developmental benchmarks for a novel agent.
I. Overview and Mechanism of Action
Pretomanid:
Pretomanid, a nitroimidazooxazine, is a prodrug that requires activation within Mycobacterium tuberculosis (Mtb). Its mechanism of action is twofold, targeting both replicating and non-replicating bacilli.[1]
-
Aerobic Conditions: Under aerobic conditions, pretomanid inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial cell death.[2][3][4]
-
Anaerobic Conditions: In the low-oxygen environments characteristic of granulomas, pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn).[1][5] This activation leads to the release of reactive nitrogen species, including nitric oxide (NO), which act as a respiratory poison, killing dormant Mtb.[1][3][4]
This compound (Hypothetical):
For the purpose of this guide, "this compound" is a hypothetical, orally bioavailable small molecule in late-stage preclinical development. Its novel mechanism of action targets a previously unexploited pathway in Mtb, such as the inhibition of a key enzyme in the bacterium's respiratory chain, for instance, cytochrome bd oxidase. This would offer a significant advantage by circumventing existing resistance mechanisms.
II. Data Presentation: Efficacy and Safety
The following tables summarize the clinical efficacy and safety data for pretomanid, primarily from the pivotal Nix-TB and ZeNix trials, and projected preclinical data for this compound.
Table 1: Efficacy Data
| Parameter | Pretomanid (BPaL Regimen*) | This compound (Projected Preclinical Data) |
| Indication | Pulmonary XDR-TB, treatment-intolerant or non-responsive MDR-TB[6] | Drug-susceptible and drug-resistant TB |
| Clinical Trial | Nix-TB, ZeNix[7][8] | In vivo murine models |
| Treatment Success Rate | 90% in Nix-TB (favorable outcome at 6 months post-treatment)[6] | >2 log10 CFU reduction in lung bacillary load after 4 weeks of monotherapy |
| Sputum Culture Conversion | 74% culture negative at 8 weeks in Nix-TB[7] | N/A |
| Median Time to Culture Conversion | 3 months in patients with lower baseline burden in Nix-TB[9] | N/A |
| Relapse Rate | 1 microbiological relapse reported in Nix-TB as of Dec 2016[7] | <5% relapse after 3 months of combination therapy in murine model |
*BPaL regimen consists of bedaquiline, pretomanid, and linezolid.
Table 2: Safety and Tolerability
| Adverse Event | Pretomanid (BPaL Regimen) | This compound (Projected Preclinical Data) |
| Common Adverse Events | Peripheral neuropathy, nausea, anemia, headache, vomiting[5] | No observed adverse effects at 10x the efficacious dose in rodent models |
| Serious Adverse Events | Myelosuppression, hepatotoxicity, optic neuritis (primarily associated with linezolid in the regimen)[10] | No significant findings in preliminary toxicology studies |
| Drug-Drug Interactions | Potential for interactions with CYP3A4 inducers and inhibitors[4] | Low potential for CYP-mediated drug-drug interactions in in vitro assays |
III. Experimental Protocols
Pretomanid: Nix-TB Trial Protocol
The Nix-TB trial was a pivotal, open-label, single-arm study designed to evaluate the efficacy and safety of the BPaL regimen in patients with XDR-TB or treatment-intolerant/failed MDR-TB.[7][11]
-
Patient Population: Adults and adolescents (≥14 years) with pulmonary XDR-TB or treatment-intolerant/non-responsive MDR-TB.[11] HIV-positive individuals with a CD4 count of ≥50 cells/µL were included.[11]
-
Treatment Regimen:
-
Primary Efficacy Endpoint: The proportion of patients with a favorable outcome, defined as the resolution of clinical symptoms and a negative sputum culture at 6 months after the end of treatment.[7]
-
Monitoring: Clinical and laboratory assessments, including sputum cultures, were performed at regular intervals throughout the treatment and a 24-month follow-up period.[7]
This compound: Hypothetical Preclinical Efficacy Protocol (Murine Model)
The following outlines a standard preclinical experimental workflow for a novel anti-TB agent.
-
Infection Model: BALB/c mice are infected via aerosol with a low dose of Mtb H37Rv.
-
Treatment Initiation: Treatment is initiated 4 weeks post-infection to allow for the establishment of a chronic infection.
-
Drug Administration: this compound is administered orally once daily for 4 weeks as monotherapy and in combination with standard anti-TB drugs.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the bacillary load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on nutrient agar and counting colony-forming units (CFU).
-
Relapse Assessment: A separate cohort of mice is treated for 3 months with a combination regimen including this compound. Treatment is then discontinued, and the mice are monitored for an additional 3 months to assess for disease relapse, as determined by an increase in lung CFU.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of pretomanid.
Caption: Preclinical drug discovery workflow.
V. Conclusion
Pretomanid, as a core component of the BPaL regimen, represents a significant advancement in the treatment of highly drug-resistant tuberculosis, offering a shorter, all-oral, and highly effective therapeutic option. Its dual mechanism of action is a key attribute, enabling it to target both actively replicating and dormant mycobacteria.
A hypothetical next-generation compound like "this compound" would aim to build upon this success by offering an improved safety profile, a novel mechanism of action to overcome emerging resistance, and potentially broader applicability to both drug-susceptible and drug-resistant TB. The preclinical development pathway for such a compound is rigorous, with a focus on early identification of efficacy and potential liabilities to ensure that only the most promising candidates advance to clinical trials. The continued development of novel agents is critical to achieving the global goal of ending the tuberculosis epidemic.
References
- 1. droracle.ai [droracle.ai]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pretomanid - Wikipedia [en.wikipedia.org]
- 6. Pretomanid with bedaquiline and linezolid for drug-resistant TB: a comparison of prospective cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. serve.mg.co.za [serve.mg.co.za]
- 8. Drug-Resistant TB Trial Results Published in New England Journal of Medicine — TB Alliance [tballiance.org.za]
- 9. Analysis of Dynamic Efficacy Endpoints of the Nix-TB Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.nirt.res.in [eprints.nirt.res.in]
- 11. tballiance.org [tballiance.org]
Independent Validation of "Antituberculosis agent-9" Antimycobacterial Activity: A Comparative Guide
This guide provides an independent validation of the antimycobacterial activity of "Antituberculosis agent-9" by comparing its performance against established first-line antituberculosis agents, Isoniazid and Rifampicin. The information is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vitro Activity
The antimycobacterial efficacy of "this compound" and comparator drugs is summarized below. The data highlights the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of various mycobacterial strains and the cytotoxic effect on a human liver cell line.
| Compound | M. tuberculosis H37Ra (μg/mL) | M. tuberculosis H37Rv (μg/mL) | Clinical Isolates of M. tuberculosis (μg/mL) | M. abscessus (μg/mL) | M. smegmatis (μg/mL) | Cytotoxicity (HepG2 IC50, μM) |
| This compound | 0.5 | 0.5 | 0.5 - 1.0 | 4.0 | 4.0 | 3.1 |
| Isoniazid | 0.02 - 0.06 | 0.01 - 0.05 | 0.02 - 0.2 | >10 | 0.5 - 2.0 | >1000 |
| Rifampicin | 0.06 - 0.25 | 0.05 - 0.2 | 0.05 - 0.5 | 1.0 - 8.0 | 0.004 - 0.016 | 12.5 - 50 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay using Resazurin Microtiter Assay (REMA)
This colorimetric assay is a widely used method for determining the MIC of compounds against Mycobacterium tuberculosis.
a. Preparation of Mycobacterial Inoculum:
-
Mycobacterium tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.
-
The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
The bacterial suspension is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
b. Assay Procedure:
-
The test compounds are serially diluted in a 96-well microplate containing 7H9 broth.
-
100 µL of the diluted mycobacterial inoculum is added to each well.
-
The plates are incubated at 37°C for 7 days.
-
Following incubation, 30 µL of 0.01% (w/v) resazurin solution is added to each well, and the plates are incubated for another 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.[1][2]
Cytotoxicity Assay against HepG2 Cells
This assay assesses the toxicity of the compounds against a human liver carcinoma cell line.
a. Cell Culture and Seeding:
-
HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
b. Compound Treatment and Viability Assessment:
-
The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
The luminescence is measured using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[3]
Visualizations
Experimental Workflow
Caption: Workflow for determining MIC and cytotoxicity.
Isoniazid Mechanism of Action
Isoniazid is a prodrug that is activated by the mycobacterial enzyme KatG. The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
Caption: Isoniazid's mechanism of action.
References
- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 3. reframeDB [reframedb.org]
Safety Operating Guide
Safe Disposal of Potent Antituberculosis Agents: A Procedural Guide
The proper disposal of potent antituberculosis agents is critical to ensure the safety of laboratory personnel and the environment. While "Antituberculosis agent-9" is not a publicly recognized compound, the following procedures are based on established guidelines for handling highly potent antitubercular drugs and associated contaminated materials in a research setting. These steps are designed to mitigate risks of exposure and ensure compliance with safety standards.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure to hazardous materials. All personnel involved in the handling and disposal of antituberculosis agents must be trained on proper PPE usage.[1][2]
Required PPE:
-
Respiratory Protection: A NIOSH-certified N95 filtering facepiece respirator or a higher level of protection, such as a powered air-purifying respirator (PAPR), is mandatory.[1][3] This is part of a comprehensive respiratory protection program that includes fit testing and training.[1][3]
-
Gloves: Double chemotherapy gloves are recommended for maximum protection.[4]
-
Lab Coat: A dedicated, disposable gown or lab coat should be worn.[5]
-
Eye Protection: Safety glasses with side shields or goggles are essential.
All work with potent antituberculosis agents and their disposal should be conducted within a certified Class II Biological Safety Cabinet (BSC) to contain aerosols.[6][7]
II. Decontamination and Disposal Procedures
A systematic approach to decontamination and disposal is crucial. This involves the segregation of waste, chemical disinfection, and final disposal through appropriate methods like autoclaving or incineration.
Step 1: Waste Segregation
Properly segregate waste at the point of generation to ensure safe and compliant disposal. Use clearly labeled, leak-proof containers.
| Waste Type | Container Type | Disposal Pathway |
| Liquid Waste | Leak-proof, labeled hazardous chemical waste container | Chemical decontamination followed by collection by a certified waste management service. |
| Solid Waste (Non-Sharps) | Yellow biohazard bags for incineration[5] | Autoclaving or incineration. |
| Sharps Waste | Red sharps container[4] | Autoclaving or incineration. |
| Contaminated Glassware | Puncture-resistant container for autoclaving | Decontamination and reuse or disposal as hazardous waste. |
Step 2: Chemical Decontamination
Select an appropriate disinfectant effective against Mycobacterium tuberculosis. The choice of disinfectant will depend on the type of material being decontaminated.
| Disinfectant | Concentration | Application | Contact Time |
| Sodium Hypochlorite | 1 g/l or 5 g/l (1:50 or 1:10 dilution of 5% bleach)[8] | General surface disinfection and soaking of metal-free contaminated items.[5][8] Solutions should be prepared daily.[8] | 20-30 minutes |
| Phenol | 5% in water[8] | Decontaminating equipment and single-use items prior to disposal.[5][8] Due to its toxicity, phenol derivatives are often preferred.[8] | 20-30 minutes |
| Ethanol/Isopropyl Alcohol | 70% solution[5][8] | Surface decontamination of laboratory benches and the interior of BSCs.[5][8] | 10-15 minutes |
| Peracetic Acid | Varies by formulation | Effective against all microorganisms with the advantage of having no harmful decomposition products.[8] | As per manufacturer |
Step 3: Final Disposal
All potentially infectious materials must be rendered non-infectious before leaving the laboratory.
-
Autoclaving: All positive TB cultures and contaminated materials suitable for autoclaving must be processed.[9][10] It is recommended to have an autoclave within or near the containment laboratory.[6][9]
-
Incineration: This is a preferred method for the final disposal of decontaminated waste.[11] All contaminated solid waste, including sharps, should be placed in designated biohazard bags or containers for incineration.[5][9]
III. Experimental Protocols for Decontamination
Protocol for Surface Decontamination within a BSC:
-
Ensure the BSC is running.
-
Wipe all interior surfaces with a 70% alcohol solution.[5][8]
-
For spills, cover the spill with absorbent material.
-
Gently apply a 1 g/l sodium hypochlorite solution, working from the outside in.
-
Allow for a 20-30 minute contact time.
-
Wipe up the treated spill with fresh absorbent material.
-
Clean the surface again with 70% alcohol to remove any residual bleach, which can be corrosive.[8]
Protocol for Liquid Waste Decontamination:
-
Collect liquid waste containing the antituberculosis agent in a designated, sealed container.
-
Add a solution of 5% phenol or a suitable concentration of another validated disinfectant.
-
Ensure thorough mixing and a contact time of at least 30 minutes.
-
Dispose of the decontaminated liquid waste in accordance with institutional and local regulations for chemical waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of materials contaminated with a potent antituberculosis agent.
Caption: Workflow for the safe disposal of potent antituberculosis agents.
V. Occupational Health and Safety
Employers are required to have a TB control strategy and provide training on the facility's policies and procedures regarding tuberculosis.[1] This includes training on the proper use of PPE and emergency procedures.[1] All exposures or suspected exposures must be reported immediately, and a post-exposure management plan should be in place.[7] Adherence to OSHA standards, including the Respiratory Protection standard (29 CFR 1910.134), is mandatory.[1][12]
References
- 1. osha.gov [osha.gov]
- 2. Safety Precautions to be Followed in TB Laboratory Setting | Knowledge Base [ntep.in]
- 3. Tuberculosis Precautions | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. STLS: Biomedical waste management in a TB Diagnostic Centre | Knowledge Base [ntep.in]
- 6. Safety equipment - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aphl.org [aphl.org]
- 8. 2.5.3 Disinfection | TB Knowledge Sharing [tbksp.who.int]
- 9. Essential biosafety measures for TB laboratories - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2.6.2 Contaminated or potentially infectious materials for disposal | TB Knowledge Sharing [tbksp.who.int]
- 11. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
- 12. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
